An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(5-bromo-2-iodo-4-(trifl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. The strategic placement of bromo, iodo, and trifluoromethyl groups on the aniline scaffold offers a versatile platform for the development of novel molecular entities. This document details a robust protocol for the N-acetylation of the parent aniline, discusses the influence of the substituents on the reaction, and provides a thorough guide to the characterization of the resulting acetamide derivative using modern analytical techniques.
Introduction: The Strategic Importance of Multi-functionalized Anilines
Anilines and their derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. The introduction of multiple, distinct functional groups onto the aniline ring dramatically expands its synthetic utility, allowing for precise, regioselective modifications. The subject of this guide, 5-bromo-2-iodo-4-(trifluoromethyl)aniline, is a prime example of such a strategically designed molecule.
The trifluoromethyl group (-CF3) is a particularly valuable substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The presence of two different halogen atoms, bromine and iodine, at distinct positions opens up possibilities for a variety of selective cross-coupling reactions, enabling the construction of complex molecular architectures.
The acetylation of the amino group to form an acetamide is a fundamental transformation that serves multiple purposes. It can act as a protecting group, modulating the reactivity of the aromatic ring in subsequent reactions. Furthermore, the acetamide functionality itself is a common feature in many biologically active molecules.
This guide will provide a detailed exploration of the acetylation of 5-bromo-2-iodo-4-(trifluoromethyl)aniline, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and safe handling.
While specific toxicity data for 5-bromo-2-iodo-4-(trifluoromethyl)aniline is limited, related halogenated and trifluoromethylated anilines are known to be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in nonpolar solvents, and likely insoluble in water.
General amide properties
Safety Profile:
The acetylated product is expected to have a similar or slightly reduced toxicity profile compared to the parent aniline. However, it should still be handled with care, using the same safety precautions as for the starting material.
Synthetic Strategy: The Acetylation Reaction
The N-acetylation of anilines is a classic and widely used reaction in organic synthesis. The reaction involves the substitution of a hydrogen atom of the amino group with an acetyl group (-COCH₃).
Reaction Mechanism and Rationale
The acetylation of 5-bromo-2-iodo-4-(trifluoromethyl)aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Due to the presence of the bulky iodine atom at the ortho position and the electron-withdrawing trifluoromethyl group, the nucleophilicity of the amino group is somewhat diminished, and steric hindrance can be a factor. Therefore, the choice of acetylating agent and reaction conditions is critical for achieving a high yield.
An In-depth Technical Guide to N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This whitepaper provides a comprehensive technical overview of the novel chemical entity, N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide. As...
Abstract: This whitepaper provides a comprehensive technical overview of the novel chemical entity, N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide. As a highly functionalized aromatic compound, it holds significant potential as a versatile building block in medicinal chemistry and materials science. This guide details its chemical structure and predicted properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the functionalities present. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Multi-substituted Aromatic Scaffolds
Halogenated and trifluoromethyl-substituted phenylacetamides are prominent structural motifs in a wide array of biologically active compounds and advanced materials. The strategic placement of bromo, iodo, and trifluoromethyl groups on a phenylacetamide core can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is a key functional group in modern drug design, known for its ability to enhance pharmacokinetics and pharmacodynamics.[2][3]
The specific substitution pattern of N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide presents a unique platform for further chemical elaboration. The presence of two distinct halogen atoms (bromine and iodine) at ortho and meta positions relative to the acetamide group offers orthogonal reactivity for cross-coupling reactions, enabling the introduction of diverse functionalities. This guide aims to provide a foundational understanding of this compound, from its fundamental chemical properties to its potential synthesis and applications.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide is characterized by a central benzene ring with five substituents. Understanding the interplay of these groups is crucial for predicting its behavior in chemical reactions and biological systems.
Caption: Chemical structure of N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide.
High degree of substitution and potential for intermolecular interactions would lead to a relatively high melting point.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents; insoluble in water.
The presence of polar amide and trifluoromethyl groups is balanced by the large, hydrophobic halogenated aromatic ring.
logP
> 4.0
The numerous hydrophobic substituents (bromo, iodo, trifluoromethyl) are expected to significantly increase lipophilicity.
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide would likely commence from a commercially available or readily synthesizable trifluoromethyl-substituted aniline. The following multi-step synthesis is proposed based on established and reliable organic transformations.
Caption: Proposed synthetic workflow for N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide.
Step-by-Step Experimental Protocol:
Step 1: Acetylation of 4-(Trifluoromethyl)aniline
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in pyridine (5 vol) at 0 °C, slowly add acetic anhydride (1.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by pouring the mixture into ice-water.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-(trifluoromethyl)phenyl)acetamide.
Step 2: Iodination of N-(4-(Trifluoromethyl)phenyl)acetamide
Dissolve the product from Step 1 (1.0 eq) in acetonitrile (10 vol).
Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by GC-MS.
After cooling to room temperature, concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford N-(2-iodo-4-(trifluoromethyl)phenyl)acetamide.
Step 3: Bromination of N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide
To a solution of the iodinated intermediate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
Stir the reaction mixture at 0-5 °C for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Recrystallize the crude product from ethanol to obtain the final product, N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
Technique
Expected Peaks/Signals
Interpretation
¹H NMR
Singlet ~2.2 ppm (3H); Singlet ~7.8 ppm (1H); Singlet ~8.2 ppm (1H); Broad singlet ~8.5 ppm (1H)
Methyl protons of the acetamide group; Aromatic protons; Amide proton.
Characteristic amide and trifluoromethyl group vibrations.
Mass Spec (m/z)
M+ peak at ~451, 453; Fragmentation patterns showing loss of acetyl group and halogens.
Molecular ion peak corresponding to the molecular weight, with isotopic pattern for bromine.
Potential Applications in Drug Discovery and Materials Science
The unique arrangement of functional groups on N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide makes it a highly attractive scaffold for further chemical derivatization.
Medicinal Chemistry: The bromo and iodo substituents provide two distinct handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the sequential and regioselective introduction of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for screening against biological targets.[1] The trifluoromethylphenylacetamide core is a known pharmacophore in some kinase inhibitors and other therapeutic agents.[5]
Materials Science: Halogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high degree of halogenation and the presence of the trifluoromethyl group could impart desirable properties like thermal stability and specific electronic characteristics to novel materials derived from this scaffold.
Safety and Handling
As with any halogenated aromatic compound, N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][6][7][8]
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Causes skin and eye irritation.[4][6]
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(5-bromo-2-iodo-4-(trifluoromethyl)phenyl)acetamide represents a promising, albeit currently under-explored, chemical entity with significant potential for a range of scientific applications. This guide has provided a detailed overview of its structure, predicted properties, a plausible synthetic route, and potential areas of application. The synthetic protocols outlined herein are based on robust and well-established chemical transformations, offering a clear path for its preparation by skilled synthetic chemists. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted and is expected to yield valuable insights in the fields of drug discovery and materials science.
References
Leitão, E. P. T., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
IUCrData. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide.
Liang, X., et al. (2019, January 24). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892.
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
Journal of the American Chemical Society. (2022, February 2). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. J Am Chem Soc, 144(4), 1962-1970.
Asian Journal of Pharmaceutical Research and Development. (2024, June 15).
NIST. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Retrieved from [Link]
PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Journal of Biomedical Research & Environmental Sciences. (2024, February 15).
MDPI. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
SpectraBase. (n.d.). N-(4-Bromomethylphenyl)acetamide. Retrieved from [Link]
AOBChem. (n.d.). N-(5-bromo-2-iodo-3-methylphenyl)acetamide. Retrieved from [Link]
Properties of Polyhalogenated Trifluoromethyl Anilines: A Technical Guide
Executive Summary Polyhalogenated trifluoromethyl anilines represent a specialized class of aromatic amines defined by the simultaneous presence of a trifluoromethyl group ( ) and multiple halogen atoms (F, Cl, Br) on th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Polyhalogenated trifluoromethyl anilines represent a specialized class of aromatic amines defined by the simultaneous presence of a trifluoromethyl group (
) and multiple halogen atoms (F, Cl, Br) on the aniline scaffold.[1] These compounds serve as critical high-value intermediates in the synthesis of modern agrochemicals (e.g., phenylpyrazole insecticides like Fipronil) and pharmaceuticals requiring enhanced metabolic stability.
This guide analyzes the physicochemical properties, synthetic methodologies, and reactivity profiles of these derivatives, with a specific focus on 2,6-dichloro-4-(trifluoromethyl)aniline , the most commercially significant congener in this class.
Part 1: Structural & Physicochemical Profile[2]
The introduction of a
group and ortho-halogen substituents fundamentally alters the electronic and steric landscape of the aniline molecule.
Electronic Effects & Basicity
The amino group (
) is traditionally a strong activating group. However, in polyhalogenated trifluoromethyl anilines, this activation is severely dampened by:
Inductive Withdrawal (-I): The
group and halogens pull electron density from the ring, deactivating it toward electrophilic aromatic substitution (EAS).
Steric Inhibition of Resonance: Bulky ortho-substituents (like Chlorine or Bromine at positions 2 and 6) twist the amino group out of planarity with the benzene ring, reducing the overlap of the nitrogen lone pair with the
-system.
Basicity Reduction: While aniline has a pKa of ~4.6, the cumulative electron-withdrawing effects render these derivatives extremely weak bases (pKa < 1.0), often requiring non-aqueous titration for quantification.
Physicochemical Data Summary
The following table contrasts the core properties of the parent aniline with key trifluoromethylated derivatives.
Property
Aniline
4-(Trifluoromethyl)aniline
2,6-Dichloro-4-(trifluoromethyl)aniline
CAS Number
62-53-3
455-14-1
24279-39-8
Molecular Weight
93.13
161.13
230.02
pKa (Conj. Acid)
4.6
2.6
< 1.0 (Predicted)
LogP (Lipophilicity)
0.9
1.9
3.5 - 4.6
Melting Point
-6 °C
3-8 °C
34 - 37 °C
Boiling Point
184 °C
83 °C (12 mmHg)
60-62 °C (15 mmHg)
Density
1.02 g/mL
1.28 g/mL
1.53 g/mL
Table 1: Comparative physicochemical properties. Note the significant increase in lipophilicity (LogP) and density upon polyhalogenation. [1, 2]
Structural Logic Diagram
The following diagram visualizes the competing electronic effects that define the reactivity of these molecules.
Figure 1: Electronic and steric influence of substituents on the aniline core.
Part 2: Synthetic Architecture
The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is a critical industrial process. Direct chlorination of 4-(trifluoromethyl)aniline is possible but often lacks selectivity. The preferred industrial route utilizes 3,4-dichlorobenzotrifluoride as a starting material to ensure regioselectivity.
This protocol describes the conversion of 3,4-dichlorobenzotrifluoride to the target aniline via a high-pressure ammonolysis followed by regioselective chlorination.
Conditions: Autoclave at 150–200°C, 30–50 bar pressure.
Mechanism: Nucleophilic aromatic substitution (
). The chlorine para to the group is less reactive than the meta chlorine in some contexts, but under these specific forcing conditions, the substitution is directed to form 2-chloro-4-(trifluoromethyl)aniline .
Solvent: Chlorinated solvent (e.g., Dichloromethane or Chlorobenzene).
Conditions: 40–60°C.
Outcome: The amino group directs the incoming chlorine to the vacant ortho position (position 6), yielding 2,6-dichloro-4-(trifluoromethyl)aniline .
Synthetic Workflow Diagram
Figure 2: Industrial synthesis workflow from 3,4-dichlorobenzotrifluoride. [3, 4]
Part 3: Reactivity & Applications[3]
Reactivity Profile
Despite the deactivating substituents, the amino group remains the primary handle for derivatization.
Sandmeyer Reaction: The amino group can be diazotized (
) to form a diazonium salt. This is a key pathway for introducing other functionalities (e.g., -CN, -I) or coupling with pyrazoles.
N-Alkylation/Acylation: Due to low basicity, harsh conditions (high temp, strong bases like NaH) are often required to alkylate the nitrogen.
Nucleophilic Substitution: The halogen atoms on the ring are generally stable, but under extreme conditions, the fluorines of the
group or the ring chlorines can undergo exchange, though this is rare in standard pharmaceutical synthesis.
Key Application: Fipronil Synthesis
The most prominent application of 2,6-dichloro-4-(trifluoromethyl)aniline is as the "A-ring" precursor for Fipronil , a broad-spectrum phenylpyrazole insecticide.
Mechanism: The aniline is diazotized and coupled with a dicyanopropionate derivative to form the pyrazole ring.
Role: The polyhalogenated aniline moiety provides the lipophilicity required to penetrate the insect cuticle and the specific electronic shape to block the GABA-gated chloride channel.
Metabolic Stability in Drug Design
In drug development, this motif is used to block metabolic "soft spots."
Oxidation Blocking: The
group prevents benzylic hydroxylation (a common clearance pathway).
Steric Shielding: The 2,6-dichloro pattern shields the nitrogen from N-oxidation and prevents enzymatic attack at the ortho positions.
Part 4: Health, Safety, and Environment (HSE)
Handling polyhalogenated anilines requires strict adherence to safety protocols due to their toxicity and environmental persistence.
The Strategic Synthesis and Application of 5-Bromo-2-iodo-4-(trifluoromethyl)aniline
The following technical guide details the strategic synthesis, characterization, and application of 5-bromo-2-iodo-4-(trifluoromethyl)aniline (CAS 1373233-07-8). This document is structured to serve researchers requiring...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic synthesis, characterization, and application of 5-bromo-2-iodo-4-(trifluoromethyl)aniline (CAS 1373233-07-8). This document is structured to serve researchers requiring a high-purity precursor for complex pharmaceutical pharmacophores, specifically in the development of kinase inhibitors and PROTAC linkers.
Executive Summary: The "Swiss Army Knife" Scaffold
In modern drug discovery, 5-bromo-2-iodo-4-(trifluoromethyl)aniline represents a high-value "orthogonal" intermediate. Its structural uniqueness lies in its three chemically distinct functional handles, which allow for sequential, regioselective functionalization:
Iodide (C–I): The most reactive site, enabling chemoselective Suzuki-Miyaura or Sonogashira couplings at room temperature without disturbing the bromide.
Bromide (C–Br): A latent electrophile, activated only under forcing conditions or specific catalytic systems (e.g., Buchwald-Hartwig) after the iodide has been reacted.
Aniline (–NH₂): A nucleophilic handle for amide coupling, urea formation, or heterocycle construction (e.g., indazoles, quinazolines).
This guide focuses on the synthesis of this target from its primary precursor , ensuring high regioselectivity and yield.
To synthesize CAS 1373233-07-8 efficiently, we must select a pathway that avoids isomer mixtures. Direct halogenation of 4-(trifluoromethyl)aniline often leads to inseparable mixtures of ortho-isomers.
The Definitive Precursor:3-Bromo-4-(trifluoromethyl)aniline (CAS 172215-91-7).[1][2][3][4]
Mechanistic Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
Directing Group: The amino group (–NH₂) is a strong ortho, para-activator.
Steric Control: In the precursor (3-bromo-4-trifluoromethylaniline), the position ortho to the amine at C2 is sterically crowded by the adjacent C3-bromo group. The other ortho position (C6) is less hindered.
Result: Iodination occurs almost exclusively at C6. Upon renumbering according to IUPAC priority rules, the product 1-amino-3-bromo-4-trifluoromethyl-6-iodobenzene becomes 5-bromo-2-iodo-4-(trifluoromethyl)aniline .
Figure 1: Retrosynthetic pathway leveraging steric control for regioselectivity.
Detailed Experimental Protocol
Protocol A: Regioselective Iodination of 3-Bromo-4-(trifluoromethyl)aniline
Objective: Synthesize CAS 1373233-07-8 with >98% purity.
Scale: 10.0 mmol (approx. 2.4 g of precursor).
Solvent: Acetonitrile (MeCN) (anhydrous, 50 mL) or DMF.
Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) if reaction is sluggish.
Step-by-Step Methodology
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.40 g of 3-bromo-4-(trifluoromethyl)aniline in 50 mL of anhydrous MeCN.
Note: MeCN is preferred over DMF for easier workup, though DMF solubilizes NIS faster.
Reagent Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.48 g) portion-wise over 15 minutes.
Causality: Low temperature prevents oxidation of the aniline nitrogen and suppresses over-iodination.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.
Monitoring: Check via TLC (Hexane/EtOAc 5:1) or LC-MS. The starting material (Rt ~ 4.5 min) should disappear, replaced by a more lipophilic product (Rt ~ 5.2 min).
Quenching: Dilute the reaction mixture with EtOAc (100 mL) and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL).
Mechanism:[5][6] Thiosulfate reduces any residual iodine (I₂) species, preventing product degradation and removing the dark color.
Workup: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude residue is typically a brown solid. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
Yield Expectation: 85–92%.
Analytical Validation (Self-Validating System)
The success of the synthesis is confirmed by ¹H NMR topology .
Precursor (Starting Material): Shows a doublet (H2), doublet (H5), and doublet-of-doublets (H6) pattern.
Target (Product): Must show two distinct singlets .
H3 (Proton between I and CF3): Singlet, typically ~7.9–8.0 ppm.
H6 (Proton between NH2 and Br): Singlet, typically ~7.2–7.4 ppm.
Pass Criteria: If you see doublets, the iodination occurred at the wrong position (rare) or starting material remains.
Quantitative Data Summary
Parameter
Specification
Notes
Precursor
3-Bromo-4-(trifluoromethyl)aniline
CAS 172215-91-7
Reagent
N-Iodosuccinimide (NIS)
Avoid ICl (too harsh)
Solvent
Acetonitrile (MeCN)
Alternative: DMF, AcOH
Temperature
0°C to 25°C
Avoid heating >50°C (decomposition)
Yield
85% - 92%
High efficiency transformation
Appearance
Off-white to pale brown solid
Light sensitive (store in amber)
¹H NMR Diagnostic
Two Singlets (Para-positioning)
Confirms 2,4,5-substitution pattern
Downstream Application: Chemoselective Coupling
The utility of CAS 1373233-07-8 lies in its ability to undergo sequential cross-coupling. The following workflow demonstrates the "Iodide-First" strategy.
Figure 2: Chemoselective workflow utilizing the reactivity difference between C-I and C-Br bonds.
Result: The C-I bond couples exclusively. The C-Br bond remains intact for subsequent steps (e.g., introduction of a solubilizing tail via Buchwald coupling).
Safety & Stability
Hazard: Halogenated anilines are potential skin sensitizers and can induce methemoglobinemia. Handle in a fume hood with nitrile gloves.
Stability: The C-I bond is light-sensitive. Store the compound in amber vials under nitrogen at 2–8°C.
Waste: Aqueous waste from the reaction contains iodide/succinimide; dispose of as halogenated organic waste.
References
Precursor Availability & Properties
Synthetic Methodology (Iodination of Anilines)
Downstream Application (Kinase Inhibitors)
Preparation of substituted anilines as intermediates for kinase inhibitors. WO2023240084A2.[7] Google Patents. Retrieved from
The Strategic Deployment of Halogenated Aniline Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Halogen's Subtle Power in Drug Design In the intricate chess game of medicinal chemistry, the strategic placement of a single atom can dramatically alter the course of a drug candidate's journey. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Halogen's Subtle Power in Drug Design
In the intricate chess game of medicinal chemistry, the strategic placement of a single atom can dramatically alter the course of a drug candidate's journey. Among the most versatile and impactful moves a chemist can make is the introduction of a halogen atom. This technical guide delves into a particularly potent class of halogenated scaffolds: the halogenated aniline derivatives. Often perceived as simple building blocks, these molecules are, in reality, sophisticated tools that offer medicinal chemists fine control over a compound's pharmacological profile.
This guide moves beyond a mere recitation of facts, aiming to provide a deeper, field-proven understanding of why and how halogenated anilines are leveraged in drug discovery. We will explore the causal relationships behind their synthesis, the nuances of their structure-activity relationships (SAR), and their successful application in clinically relevant therapeutics. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals.
I. The Aniline Scaffold: A Privileged Platform for Halogenation
The aniline moiety is a cornerstone of many successful drugs due to its synthetic versatility and its ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of halogens (F, Cl, Br, I) onto the aniline ring profoundly modulates its electronic and steric properties, offering a powerful lever to optimize:
Potency and Selectivity: Halogens can enhance binding affinity through various mechanisms, including the formation of halogen bonds, and can introduce selectivity by exploiting subtle differences in the topographies of target binding sites.[1][2]
Pharmacokinetic (PK) Properties: The lipophilicity introduced by halogens can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For instance, fluorine is often used to block metabolic hotspots.[4]
Physicochemical Properties: Halogenation can alter the pKa of the aniline nitrogen, influencing solubility and ionization state at physiological pH.
II. Strategic Synthesis of Halogenated Anilines: Achieving Regiocontrol
The synthetic accessibility of specifically halogenated anilines is paramount to their utility. The primary challenge lies in achieving regioselective halogenation, as the strongly activating amino group typically directs electrophilic substitution to the ortho and para positions, often leading to mixtures of isomers and over-halogenation.[5] Several strategies have been developed to overcome these challenges.
A. Controlling Regioselectivity: Key Methodologies
Protection of the Amino Group: Acetylation of the aniline to form an acetanilide is a classic and effective strategy. The bulkier acetamido group sterically hinders the ortho positions, favoring para-halogenation. The amino group can then be regenerated by hydrolysis.[6]
Modern Catalytic Approaches: Recent advances have provided more direct and selective methods:
Organocatalysis: Secondary amines can be used as organocatalysts with sulfuryl chloride as the halogen source to achieve high ortho-selectivity under mild conditions.[7] This approach avoids the use of transition metals.
Transition-Metal Catalysis: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for directed ortho-halogenation.[7] Similarly, Pd-catalyzed meta-C-H chlorination can be achieved using norbornene as a transient mediator.[8]
Aniline-Catalyzed Halogenation: Arylamines themselves can catalyze the halogenation of various aromatic compounds using N-halosuccinimides (NCS, NBS, NIS), generating a highly reactive yet selective N-halo arylamine intermediate.[9]
B. Representative Synthetic Protocols
The following protocols illustrate common and effective methods for the regioselective synthesis of halogenated anilines.
Protocol 1: Ortho-Chlorination of Anilines via Organocatalysis [5]
Reaction:
Ortho-chlorination of aniline.
Step-by-Step Methodology:
To a solution of aniline (1 mmol) and a secondary amine catalyst (e.g., di-tert-butylamine, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C, add sulfuryl chloride (1.1 mmol) dropwise.[5]
Stir the reaction mixture at room temperature and monitor its progress by TLC.[5]
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[5]
Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 15 mL).[5]
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[5]
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[5]
III. Structure-Activity Relationships (SAR): The Role of Halogen Bonding
A key driver for the enhanced potency of many halogenated aniline derivatives is the phenomenon of halogen bonding . This is a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base (electron donor) such as a backbone carbonyl oxygen in a protein.[1] The strength of this interaction generally follows the trend I > Br > Cl >> F, correlating with the polarizability of the halogen.[10][11]
Schematic of a halogen bond.
Case Study: 4-Anilinoquinazoline EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a classic example where halogenation of the aniline ring dramatically impacts biological activity. These compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12][13]
A study on 4-(anilino)-6,7-dimethoxyquinazolines revealed a steep SAR based on the halogen at the 3-position of the aniline ring.[14]
Halogen at 3-position
EGFR Inhibition IC₅₀ (nM)
Hydrogen
29
Fluorine
3.8
Chlorine
0.31
Bromine
0.025
Iodine
0.89
(Data sourced from J. Med. Chem. 1996, 39, 267-276, as cited in[14])
This data clearly demonstrates that while all halogens improve potency compared to hydrogen, bromine provides the optimal activity.[14] This is likely due to a perfect balance of forming a strong halogen bond within the EGFR active site and maintaining favorable physicochemical properties.[12][14] Computational studies have shown that while halogen substitution doesn't significantly alter the 3D conformation of these inhibitors, it does change electronic properties like the dipole moment, which correlates with potency.[12][14]
IV. Pharmacokinetic and Toxicological Considerations
While halogenation is a powerful tool for enhancing potency, it is not without potential liabilities. A comprehensive drug development program must carefully evaluate the impact of halogenated anilines on ADME and toxicity profiles.
Metabolism: Halogenation can alter metabolic pathways. For example, the cytochrome P450-catalyzed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites varies with the halogen, with fluorine being the most easily eliminated in some in vitro systems.[15] Conversely, fluorine is often used to block sites of metabolism, thereby increasing a drug's half-life.[4]
Toxicity: The aniline scaffold itself can be a source of toxicity, often through metabolic activation to reactive intermediates.[16][17] Halogen substitution can modulate this risk. Studies have shown that halogen substitution at the 2-position of aniline increases hepatic and renal toxicity in rats compared to the parent aniline, although the severity was not significantly influenced by the nature of the halogen.[18] The potential for forming toxic disinfection byproducts from aniline precursors is also a consideration in environmental contexts.[19] Therefore, bioisosteric replacement of the aniline moiety is sometimes explored to mitigate toxicity concerns.[16][20]
V. Conclusion and Future Perspectives
Halogenated aniline derivatives represent a mature yet continually evolving area of medicinal chemistry. The strategic introduction of halogens provides an unparalleled ability to fine-tune the properties of drug candidates, from enhancing on-target potency through mechanisms like halogen bonding to optimizing pharmacokinetic profiles. Modern synthetic methods have largely solved the historical challenges of regioselectivity, providing chemists with reliable access to a diverse chemical space.
The future of this field will likely focus on a deeper, more predictive understanding of the interplay between halogenation, target engagement, and ADME/Tox properties. The continued development of computational tools to accurately model halogen bonding and predict metabolic fate will be crucial.[11] As our understanding of the subtle yet powerful influence of halogens grows, halogenated anilines will undoubtedly remain a vital component of the medicinal chemist's toolkit for years to come.
References
Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (2022).
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. (2016).
Selective Halogenation Using an Aniline Catalyst. (2015).
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PMC.
Selective Halogenation Using an Aniline C
Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. (2025). Benchchem.
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed.
Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents. (2012). PubMed.
Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. (2025). Benchchem.
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (Date not available).
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.
Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PMC.
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012).
Aniline replacement in drug-like compounds. (2024). Cresset Group.
Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats.
Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2013). Semantic Scholar.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
Pharmacokinetics of halogen
Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces. (Date not available).
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Utility, and Strategic Scaffolding
Executive Summary & Molecular Identity[1]
This technical guide profiles N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline , a highly specialized poly-halogenated acetanilide. This molecule serves as a critical "orthogonal scaffold" in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct halogens (F, Br, I) with varying reactivity profiles, allowing for sequential, chemoselective functionalization (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings).
The N-acetyl moiety acts not merely as a protecting group but as a modulator of solubility and lipophilicity, often retained in final drug candidates to exploit hydrogen bonding interactions within kinase pockets or receptor active sites.
Off-white to pale yellow crystalline solid (Predicted)
LogP (Predicted)
~3.4 (High Lipophilicity due to Halogens)
Structural Analysis & Reactivity Logic
Steric and Electronic Environment
The molecule is characterized by a "push-pull" electronic system, heavily distorted by steric crowding.
The Core: The electron-deficient benzene ring (due to
) makes the amide nitrogen less nucleophilic than in unsubstituted acetanilides.
The Ortho-Effect: The Iodine atom at position 2 (ortho to the amide) exerts significant steric pressure, forcing the acetamide group out of planarity with the phenyl ring. This conformation minimizes conjugation but increases the "ortho-lithiation" potential if the amide is used as a directing group.
Halogen Hierarchy:
Iodine (
): Weakest bond. Reacts first in Pd-catalyzed couplings (e.g., Sonogashira).
): Inert under standard coupling conditions; serves as a metabolic blocker and lipophilic anchor.
Visualization of Reactivity Hierarchy
The following diagram illustrates the chemoselective utility of this scaffold.
Figure 1: Chemoselective reactivity map. The Iodine atom provides the primary entry point for structural diversification.
Synthetic Pathways[2]
The synthesis of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline typically follows a "Convergent Halogenation" strategy. Direct halogenation of the acetylated core is difficult due to steric hindrance; therefore, the optimal route proceeds via the free amine.
Primary Route: Acetylation of the Pre-Functionalized Amine
This protocol assumes the starting material 5-bromo-2-iodo-4-(trifluoromethyl)aniline is sourced commercially or synthesized via nitration/reduction of the aryl halide.
Application Note: Regioselective Synthesis of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline
This Application Note details the strategic synthesis of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline starting from aniline . This specific substitution pattern (1,2,4,5-tetrasubstituted benzene) presents a signifi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the strategic synthesis of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline starting from aniline . This specific substitution pattern (1,2,4,5-tetrasubstituted benzene) presents a significant regiochemical challenge due to the conflicting directing effects of the substituents.
The protocol utilizes a "Meta-Functionalization First" strategy, establishing the 1,3-relationship between the amine and bromine early in the sequence via a nitrobenzene intermediate, followed by chemoselective iodine-trifluoromethyl exchange and final steric-controlled halogenation.
Introduction & Retrosynthetic Analysis
The target molecule, N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline , is a highly functionalized aromatic building block. The presence of three different halogen functionalities (F, Br, I) relative to the acetamide group makes it a versatile scaffold for cross-coupling reactions (e.g., Suzuki, Sonogashira) in drug discovery, particularly for androgen receptor antagonists.
The Regiochemical Challenge
Direct functionalization of aniline fails to achieve the target pattern due to Electronic Aromatic Substitution (EAS) rules:
Aniline/Acetanilide: Directs ortho/para.
Target Pattern: Requires Bromine at the meta position relative to the nitrogen.
Solution: We must synthesize 3-bromoaniline as the divergent intermediate. This establishes the critical meta relationship before the strong ortho/para directing amine dominates the chemistry.
Disconnection 1 (Acetylation): From 5-bromo-2-iodo-4-(trifluoromethyl)aniline.
Disconnection 2 (Iodination): From 3-bromo-4-(trifluoromethyl)aniline. (Iodination is directed ortho to the amine and para to the bromine).
Disconnection 3 (Trifluoromethylation): From 3-bromo-4-iodoaniline. (Chemoselective substitution of the more reactive Aryl-Iodide over Aryl-Bromide).
Disconnection 4 (Iodination): From 3-bromoaniline.
Starting Material: Aniline (via Nitrobenzene).
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points and directing effects governing the synthesis.
Caption: Step-by-step synthetic logic flow from Aniline to the tetra-substituted target, highlighting the establishment of regiochemistry.
Detailed Protocols
Phase 1: Synthesis of 3-Bromoaniline (The "Meta" Setup)
Rationale: To place a bromine meta to the nitrogen, we must proceed via the nitro group, which is a meta-director. Direct bromination of aniline yields the wrong isomer (2,4,6-tribromoaniline).
Step 1.1: Oxidation of Aniline to Nitrobenzene
Note: While Nitrobenzene is a commodity chemical, the prompt specifies starting from Aniline.
Rationale: We utilize the strong para-directing effect of the amine to install iodine at position 4. Subsequently, we exploit the reactivity difference between Aryl-I and Aryl-Br to selectively install the CF3 group.
Dissolve 3-bromoaniline in MeCN at -10°C (protection from light).
Add NIS portion-wise over 30 mins.
Stir at 0°C for 4h.
Regiocontrol: The amine directs ortho/para. The bromine directs ortho/para.[1] Position 4 is para to NH2 and ortho to Br. Position 6 is ortho to NH2 and para to Br. Sterics and electronics favor position 4.
Workup: Quench with saturated Na2S2O3. Extract with EtOAc.[2][3][4][5][6]
Purification: Recrystallize from Hexane/EtOAc to remove minor regioisomers.
Step 2.2: Chemoselective Trifluoromethylation (The "Switch")
In a pressure tube, combine substrate (1.0 eq), CuI (0.2 eq), and 1,10-phenanthroline (0.2 eq) in DMF.
Add MFSDA (1.5 eq).
Heat to 80-100°C for 12h.
Mechanism: Copper undergoes oxidative addition preferentially into the weaker C-I bond (approx 65 kcal/mol) vs the stronger C-Br bond (approx 81 kcal/mol).
Product:3-Bromo-4-(trifluoromethyl)aniline .
Phase 3: Final Functionalization
Step 3.1: Synthesis of 5-Bromo-2-iodo-4-(trifluoromethyl)aniline
Rationale: We now have 3-bromo-4-CF3-aniline. We need to install Iodine.
Position 2: Ortho to NH2, Ortho to Br. (Sterically crowded).
Position 6: Ortho to NH2, Para to Br. (Sterically accessible).
Protocol:
Dissolve 3-bromo-4-(trifluoromethyl)aniline in AcOH.
Add Iodine monochloride (ICl) (1.1 eq) dropwise at RT.
Stir for 2h.
Result: Iodine installs at Position 6.
Renumbering: The molecule is now 1-amino-2-iodo-5-bromo-4-(trifluoromethyl)benzene. This matches the target skeleton.[9][10]
Step 3.2: Acetylation
Reagents: Acetic Anhydride, Pyridine (cat), DCM.
Protocol: Standard acetylation of the amine.
Final Product:N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline .
Quantitative Data Summary
Step
Transformation
Key Reagent
Yield (Est.)
Regioselectivity
1
Aniline → Nitrobenzene
UHP/TFAA
90%
N/A
2
Nitrobenzene → 3-Bromonitrobenzene
Br2/FeBr3
75%
Meta-selective (>95%)
3
3-Bromonitrobenzene → 3-Bromoaniline
Fe/AcOH
92%
N/A
4
3-Bromoaniline → 4-Iodo-3-bromoaniline
NIS
80%
Para to NH2 favored
5
I/CF3 Exchange
MFSDA/CuI
70%
Chemoselective (I > Br)
6
Final Iodination
ICl
85%
Steric control (Pos 6 vs 2)
Safety & Handling Notes
Trifluoromethylation: Reactions involving MFSDA or similar CF3 sources can generate pressure and trace HF. Use sealed pressure vessels and glass-lined reactors.
Bromine (Br2): Highly toxic and corrosive. Handle in a well-ventilated fume hood. Keep sodium thiosulfate solution nearby for neutralization.
Nitrobenzene: Toxic by absorption through skin. Double-gloving (Nitrile) is recommended.
References
Synthesis of 3-Bromoaniline derivatives
Org.[1][2][3][4][7][11] Synth.1928 , 8, 46. (Bromination of Nitrobenzene).
Chemoselective Trifluoromethylation of Aryl Iodides
Chen, Q.Y., Wu, S.W. "Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent." J. Chem. Soc., Chem. Commun.1989, 705-706.
Regioselective Halogenation of Anilines
Monnereau, L., et al. "Regioselective Halogenation of Anilines." Tetrahedron Letters2013.
General Reference for 4-amino-2-bromo-5-iodobenzotrifluoride (Isomer analysis)
ChemicalBook Entry for 5-bromo-2-iodoaniline derivatives.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Acetylation Protocols for Electron-Deficient Anilines
Content Type: Detailed Application Note & Protocol Guide
Audience: Senior Researchers and Process Chemists
Strategic Overview: The Nucleophilicity Challenge
Acetylation of aniline is a trivial undergraduate experiment. However, acetylating electron-deficient anilines —those substituted with strong electron-withdrawing groups (EWGs) like nitro (
), cyano (), trifluoromethyl (), or halogens—presents a significant synthetic challenge.
The Mechanistic Barrier
The presence of EWGs, particularly at ortho and para positions, drastically reduces the electron density on the amine nitrogen through inductive (
) and resonance () effects.
Resonance Delocalization: In 4-nitroaniline, the nitrogen lone pair is delocalized into the nitro group, rendering it unavailable for nucleophilic attack on the acetylating agent.
pKa Correlation: While aniline has a pKa of ~4.6, 4-nitroaniline drops to ~1.0, and 2,4-dinitroaniline is effectively non-basic (pKa ~ -4.5).
Standard protocols using acetic anhydride (
) in neutral solvents or weak bases (pyridine) often result in:
Requirement for harsh reflux conditions that degrade sensitive substrates.
This guide details three distinct, field-validated protocols to overcome this barrier, categorized by catalytic mechanism: Lewis Acid Activation (Zinc) , Nucleophilic Hyper-Catalysis (DMAP) , and Brønsted Acid Forcing (H2SO4) .
Method Selection Decision Matrix
Before selecting a protocol, analyze your substrate's deactivation level and functional group tolerance.
Figure 1: Decision tree for selecting the optimal acetylation strategy based on substrate electronics and sensitivity.
Protocol A: Zinc-Mediated "Green" Acetylation
Best For: Moderately deactivated anilines (e.g., mono-nitro, halo-anilines) and scale-up processes.
Mechanism: Surface-mediated activation. Zinc dust acts as a mild Lewis acid catalyst and potentially reduces the activation energy by coordinating with the acetic anhydride, making it more electrophilic.
Materials
Substrate: Electron-deficient aniline (1.0 equiv)
Reagent: Acetic Anhydride (
) (1.2 – 1.5 equiv)
Solvent: Glacial Acetic Acid (AcOH) (3-5 volumes)
Catalyst: Zinc Dust (Activated) (0.1 – 0.5 equiv)
Step-by-Step Methodology
Activation: If using old zinc dust, activate it by washing with dilute HCl, then water, then acetone, and drying. Oxide-free surfaces are critical.
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline in glacial acetic acid.
Addition: Add the Zinc dust. The suspension will be gray/opaque.
Reagent Addition: Add acetic anhydride slowly. A slight exotherm may occur.
Reflux: Attach a condenser and heat the mixture to gentle reflux (
) for 1–4 hours.
Checkpoint: Monitor via TLC.[2] For nitroanilines, the starting material is often bright yellow/orange. The acetylated product is typically pale yellow or colorless. Disappearance of the deep color is a visual indicator of progress.
Workup:
Filter the hot solution through a Celite pad to remove unreacted Zinc.
Pour the filtrate into crushed ice (10x volume).
Vigorous stirring will precipitate the acetamide.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Why this works: The Zn/AcOH system creates a highly polar, acidic environment that stabilizes the transition state, while Zn sites coordinate the carbonyl oxygen of the anhydride, enhancing electrophilicity beyond what acetic acid alone can achieve.
Protocol B: DMAP-Catalyzed (Steglich) Acetylation
Best For: Acid-sensitive substrates, sterically hindered anilines, or when high temperatures must be avoided.
Mechanism: Nucleophilic Catalysis. DMAP attacks
to form the N-acetylpyridinium cation, a "super-electrophile" that is orders of magnitude more reactive toward the amine than the anhydride itself.
Figure 2: The catalytic cycle of DMAP. The formation of the high-energy N-acetylpyridinium intermediate overcomes the poor nucleophilicity of the aniline.
Protocol C: Sulfuric Acid Catalysis (The "Nuclear Option")
Best For: Highly deactivated systems (e.g., 2,4-dinitroaniline, trichloroaniline) where other methods fail.
Mechanism: Brønsted Acid Catalysis. Protonation of the anhydride generates a highly reactive acylium-like species.
Materials
Substrate: Highly Deactivated Aniline
Reagent: Acetic Anhydride (Excess, acts as solvent)
Catalyst: Conc. Sulfuric Acid (
) (5-10 drops per gram of substrate)
Step-by-Step Methodology
Safety Warning: This reaction can be vigorous. Perform in a fume hood.
Mix: Place the aniline in a flask and add Acetic Anhydride (approx. 5-10 mL per gram of aniline).
Catalyze: Add Conc.
dropwise with stirring.
Observation: The solution often warms up immediately.
Heat: Heat to
. Do not reflux vigorously unless necessary, as dinitro-compounds can be shock-sensitive or prone to degradation at extreme temps.
Monitor: Stir for 30-60 minutes.
Quench: Pour the warm mixture carefully into a large excess of ice water.
Neutralize: If the product does not precipitate, neutralize the solution carefully with
or to pH 7 to crash out the product.
Data Summary & Comparison
Parameter
Zn / AcOH (Protocol A)
DMAP / Ac2O (Protocol B)
H2SO4 / Ac2O (Protocol C)
Substrate Scope
Mono-nitro, Halo-anilines
Sterically hindered, Acid-labile
Poly-nitro, Highly deactivated
Reaction Temp
Reflux ()
to RT
Time
1 - 4 Hours
2 - 12 Hours
0.5 - 1 Hour
Yield (Typical)
85 - 95%
90 - 98%
70 - 90%
Green Score
High (Zn is low tox)
Moderate (DCM solvent)
Low (Corrosive waste)
Key Advantage
Robust, easy workup
Mildest conditions
Strongest activation
References
Zinc-Mediated Acetylation
Redasani, V. K., et al. "Applications of green chemistry in organic synthesis."[1] International Journal of ChemTech Research 2.3 (2010): 1856-1859.[1] Link
DMAP Catalysis (Mechanism)
Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition 17.8 (1978): 569-583. Link
Microwave/Green Alternatives:
Sridharan, V., et al. "Solvent-free acetylation of amines using acetic acid under microwave irradiation." Journal of Chemical Research (2010).
General Deactivated Aniline Protocols
Raistrick, B., et al. "2,4-Dinitroaniline." Organic Syntheses Coll. Vol. 2 (1943): 128. Link (Note: Discusses synthesis, provides context for stability).
Application Notes and Protocols for the Selective Functionalization of Bromo-Iodo Anilines
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Bromo-Iodo Anilines in Synthesis Bromo-iodo anilines are highly valua...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Bromo-Iodo Anilines in Synthesis
Bromo-iodo anilines are highly valuable and versatile building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Their utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a programmed, site-selective introduction of various functional groups. This inherent orthogonality provides a powerful strategic advantage, enabling the construction of complex, multi-substituted aromatic scaffolds from a single, readily accessible precursor. Aromatic amines are foundational motifs in a vast array of pharmaceuticals, natural products, and functional organic materials.[1]
The ability to selectively functionalize at the iodine and bromine positions in a stepwise manner is crucial for creating diverse molecular libraries and for the late-stage functionalization of complex molecules, a significant challenge in drug development.[2] This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of bromo-iodo anilines, with a focus on widely applicable palladium-catalyzed cross-coupling reactions.
The Principle of Selective Functionalization: A Tale of Two Halogens
The cornerstone of selectively functionalizing bromo-iodo anilines lies in the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, most commonly palladium(0).[3] This initial, often rate-determining step of many cross-coupling catalytic cycles, proceeds preferentially at the iodo-substituted position under milder reaction conditions.[3]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl > F
This predictable reactivity allows for a chemoselective approach where the more labile C-I bond is targeted first. Subsequent functionalization of the more robust C-Br bond can then be achieved under more forcing conditions, such as higher temperatures, different catalyst/ligand systems, or stronger bases.[4] This stepwise strategy is the key to synthesizing unsymmetrical, tri-substituted aniline derivatives in a controlled manner.[4]
Diagram 1: The Logic of Selective Functionalization
Caption: A workflow illustrating the stepwise selective functionalization of bromo-iodo anilines.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Selective Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For bromo-iodo anilines, these reactions provide a robust platform for selective modification.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures.[3] The differential reactivity of the C-I and C-Br bonds is particularly pronounced in this reaction, allowing for excellent selectivity.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources. For more challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands like CataCXium A Pd G3 can be employed.[3]
Ligand: The choice of phosphine ligand is critical. For the initial, milder coupling at the iodine, ligands like triphenylphosphine (PPh₃) or SPhos can be effective. For the subsequent, more challenging coupling at the bromine, more electron-rich and sterically demanding ligands such as XPhos or RuPhos are often necessary to promote oxidative addition at the stronger C-Br bond.
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically used. Cesium carbonate is a stronger base and can be beneficial for the less reactive C-Br bond functionalization.[3]
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-methyltetrahydrofuran) and water is standard to dissolve both the organic and inorganic reagents.[3]
Protocol 1: Selective Mono-Arylation at the Iodo Position
This protocol is designed for the selective Suzuki-Miyaura coupling of one equivalent of an arylboronic acid at the more reactive iodo position of a bromo-iodo aniline.
Materials:
Bromo-iodo aniline (1.0 mmol)
Arylboronic acid (1.1 mmol)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₂CO₃ (2.0 mmol)
1,4-Dioxane (5 mL)
Water (1 mL)
Procedure:
To an oven-dried Schlenk flask, add the bromo-iodo aniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed 1,4-dioxane and water via syringe.
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Arylation at the Bromo Position
This protocol is for the functionalization of the remaining bromo position on the product from Protocol 1.
Follow steps 1 and 2 from Protocol 1, using the specified reagents.
Add the degassed toluene and water via syringe.
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
Follow steps 5-7 from Protocol 1 for workup and purification.
Reaction
Halogen Site
Typical Temperature
Catalyst/Ligand
Base
Yield
Suzuki-Miyaura
Iodine
80 °C
Pd(OAc)₂ / SPhos
K₂CO₃
Good to Excellent
Suzuki-Miyaura
Bromine
110 °C
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Good
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is also highly selective for the iodo position under appropriate conditions.
Causality Behind Experimental Choices:
Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6] Copper-free conditions have also been developed to avoid potential homocoupling of the alkyne.[7]
Base: A mild amine base such as triethylamine (NEt₃) or diisopropylamine (DIPEA) is used, which also often serves as the solvent.
Solvent: Anhydrous and anaerobic conditions are typically preferred. Solvents like THF or DMF can be used.
Protocol 3: Selective Sonogashira Coupling at the Iodo Position
Materials:
Bromo-iodo aniline (1.0 mmol)
Terminal alkyne (1.2 mmol)
Pd(PPh₃)₂Cl₂ (2 mol%)
CuI (4 mol%)
Anhydrous, degassed triethylamine (10 mL)
Procedure:
To an oven-dried Schlenk flask, add the bromo-iodo aniline, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill with an inert gas.
Add the degassed triethylamine, followed by the terminal alkyne via syringe.
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Diagram 2: Catalytic Cycle for Selective Sonogashira Coupling
Caption: A simplified catalytic cycle for the selective Sonogashira coupling at the C-I bond.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction is crucial for synthesizing more complex aniline derivatives.
Causality Behind Experimental Choices:
Catalyst/Ligand: The choice of ligand is paramount and often dictates the success of the reaction. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are highly effective.[10]
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Protocol 4: Selective Buchwald-Hartwig Amination at the Iodo Position
Materials:
Bromo-iodo aniline (1.0 mmol)
Primary or secondary amine (1.2 mmol)
Pd₂(dba)₃ (1.5 mol%)
BINAP (3 mol%)
NaOtBu (1.4 mmol)
Anhydrous, degassed toluene (5 mL)
Procedure:
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
Add the bromo-iodo aniline and toluene.
Add the amine and seal the tube.
Remove the tube from the glovebox and heat to 90-100 °C for 12-24 hours.
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by column chromatography.
II. Orthogonal Strategies: Metal-Halogen Exchange
Beyond palladium catalysis, metal-halogen exchange reactions offer a complementary and powerful approach to selective functionalization, particularly for introducing carbon nucleophiles.
Grignard Reagent Formation
The formation of a Grignard reagent (RMgX) occurs through the insertion of magnesium metal into a carbon-halogen bond.[11] Due to the higher reactivity of the C-I bond, selective formation of the Grignard reagent at the iodo position is possible, especially at lower temperatures. However, the presence of the acidic N-H proton of the aniline can be problematic, often requiring protection of the amino group prior to Grignard formation. For substrates where the aniline is protected (e.g., as an N-Boc or N-TMS derivative), this method is highly effective.
Protocol 5: Selective Grignard Formation and Quenching (on N-protected aniline)
Materials:
N-protected bromo-iodo aniline (1.0 mmol)
Magnesium turnings (1.5 mmol)
Anhydrous THF (5 mL)
A small crystal of iodine (as an activator)
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
Activate the magnesium turnings in an oven-dried flask under an inert atmosphere with a crystal of iodine until the color disappears.
Add anhydrous THF and a solution of the N-protected bromo-iodo aniline in THF dropwise.
Maintain the reaction at 0 °C to room temperature, initiating with gentle heating if necessary.
Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to 0 °C.
Add the electrophile dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Conclusion and Future Perspectives
The selective functionalization of bromo-iodo anilines is a robust and highly enabling strategy in modern organic synthesis. The predictable reactivity hierarchy of the carbon-halogen bonds, primarily exploited through palladium-catalyzed cross-coupling reactions, allows for the controlled and sequential introduction of diverse functionalities. The protocols outlined in this guide provide a solid foundation for researchers to leverage these valuable building blocks in their synthetic campaigns. As the demand for molecular complexity in drug discovery and materials science continues to grow, the strategic and selective functionalization of polyhalogenated aromatic compounds will undoubtedly remain a cornerstone of synthetic innovation.
References
Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Retrieved from [Link][12][13][14]
HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link][1]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][8]
American Chemical Society. (2021, May 24). Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Retrieved from [Link][2]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][5]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link][10]
Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Retrieved from [Link][15]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][11]
Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [9]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][6]
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link][7]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link][16]
Palladium-catalyzed cross-coupling of N-protected haloanilines
Application Note: Strategic Optimization of Palladium-Catalyzed Cross-Coupling for N-Protected Haloanilines Abstract This technical guide addresses the specific challenges inherent in the cross-coupling of N-protected ha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Optimization of Palladium-Catalyzed Cross-Coupling for N-Protected Haloanilines
Abstract
This technical guide addresses the specific challenges inherent in the cross-coupling of N-protected haloanilines, a critical scaffold in medicinal chemistry. Unlike simple aryl halides, these substrates present a dichotomy: the nitrogen protecting group (PG) prevents catalyst poisoning but alters the electronic proficiency of the ring toward oxidative addition. This note provides a scientifically grounded decision matrix for ligand/base selection and details self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring high yields and reproducibility in drug discovery workflows.
Introduction: The Electronic & Steric Dichotomy
Haloanilines are bifunctional building blocks. In their unprotected form, the free amine (
) acts as a potent -donor, frequently displacing phosphine ligands from the Palladium center and forming catalytically inactive "Pd-black" aggregates.
Why Protection is Non-Negotiable:
Catalyst Longevity: Protection attenuates the Lewis basicity of the nitrogen, preventing competitive binding to the Pd(II) center.
Electronic Activation: Electron-withdrawing groups (EWGs) like Boc, Tosyl (Ts), or Acetyl (Ac) lower the electron density of the aromatic ring. This lowers the energy of the C-X
orbital, significantly accelerating the rate-limiting oxidative addition step, particularly for aryl chlorides and bromides.
However, the choice of PG dictates the reaction conditions. A labile PG (e.g., Acetyl) may cleave under the basic conditions required for transmetallation, reverting the system to a poisoning regime.
Strategic Optimization: The Decision Matrix
Protecting Group Selection
The choice of PG must balance stability against the specific coupling conditions.
Protecting Group
Electronic Effect (Hammett )
Stability Profile
Recommended Base System
Boc (tert-butoxycarbonyl)
Moderate EWG
Acid labile; Base stable (mild).
, (Avoid > 80°C)
Cbz (Carboxybenzyl)
Moderate EWG
Acid stable; Hydrogenolysis labile.
,
Ac (Acetyl)
Strong EWG
Labile to strong bases/nucleophiles.
(Anhydrous conditions essential)
Ts (Tosyl)
Strong EWG
Very stable; difficult removal.
, (High tolerance)
Ligand & Catalyst Architecture
For N-protected haloanilines, the catalyst must facilitate oxidative addition into an electron-deficient ring (aided by the PG) while preventing
-hydride elimination if alkyl coupling partners are used.
Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): The gold standard. The bulky biaryl backbone enforces a monoligated
species, which is the active catalyst.
Bis-phosphines (e.g., BINAP, dppf): Effective for Suzuki couplings but often slower for sterically hindered substrates.
Visualizing the Workflow
The following decision tree guides the experimental setup based on substrate properties.
Caption: Decision tree for optimizing catalyst/ligand combinations based on reaction type and steric demands.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of 4-phenyl-N-Boc-aniline from 4-bromo-N-Boc-aniline.
Rationale: The use of SPhos allows for extremely efficient coupling of electron-deactivated aryl bromides (due to the Boc group) with boronic acids.
is selected as a mild base to prevent Boc hydrolysis.
Solvent: Toluene:Water (10:1 ratio) – Biphasic systems often accelerate Suzuki couplings.
Step-by-Step Methodology
Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube. Allow to cool under a stream of Argon.[1]
Solids Addition: Charge the vial with the Haloaniline, Boronic acid,
, and the Pd-catalyst.
Self-Validation Point: Ensure the base is finely ground; coarse particles reduce surface area and reaction rate.
Degassing: Seal the vial. Evacuate (vacuum) and backfill with Argon three times.
Solvent Addition: Inject the degassed Toluene/Water mixture via syringe.
Activation: Heat the reaction block to 80°C with vigorous stirring (1000 rpm).
Self-Validation Point: The reaction mixture should turn from a pale suspension to a dark/black solution (formation of active Pd(0)) within 10-15 minutes. If it remains pale yellow after 30 mins, oxygen may have poisoned the catalyst.
Monitoring: Check TLC at 2 hours.
Eluent: 10% EtOAc in Hexanes.
Visualization: The product (biaryl) will likely be highly fluorescent under UV (254/365 nm), distinct from the non-fluorescent starting bromide.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling 4-bromo-N-Boc-aniline with Morpholine.
Rationale:RuPhos is specifically engineered for secondary amines. We use
instead of because the latter is strong enough to potentially deprotonate the NH-Boc carbamate, creating a competitive nucleophile or causing decomposition.
Materials
Substrate: 4-Bromo-N-Boc-aniline (1.0 equiv)
Nucleophile: Morpholine (1.2 equiv)
Catalyst:RuPhos Pd G2 (1-2 mol%)
Alternative:
(1 mol%) + RuPhos (2 mol%)
Base:
(2.0 equiv, anhydrous)
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
Pre-complexation (If using separate Pd/Ligand): In a glovebox or under Argon, mix
and RuPhos in a small amount of dioxane and stir at mild heat (40°C) for 5 minutes until the deep purple color of DBA fades to a reddish-brown (active Ligand-Pd species). Skip this if using G2/G3 precatalysts.
Reaction Assembly: Add the Haloaniline, Base, and Pre-catalyst to the reaction vessel. Evacuate/Backfill with Argon.[1][2][3]
Liquid Addition: Add the Anhydrous Dioxane and then the Morpholine via syringe.
Thermal Cycle: Heat to 85°C.
Self-Validation Point: Unlike Suzuki, this reaction must remain strictly anhydrous. Any "clouding" that looks like precipitation of starting material suggests poor solubility; ensure Dioxane volume is sufficient (0.2 M concentration is standard).
Monitoring: Monitor by TLC or LCMS.
Critical Check: Look for the disappearance of the aryl bromide. If the bromide remains but the amine is consumed, the amine may be binding the Pd (poisoning). Add more ligand (not metal) to rescue.
Quench: Filter the hot mixture through a pad of Celite to remove the inorganic base and Pd black. Rinse with EtOAc.[4]
Mechanistic Pathway (Graphviz)
This diagram illustrates the catalytic cycle, highlighting where the N-Protecting Group exerts its influence.[5]
Caption: Catalytic cycle emphasizing the oxidative addition facilitation by electron-withdrawing protecting groups.
References
Buchwald-Hartwig Amin
Title: Buchwald-Hartwig Amination - User Guide.[5]
This Application Note is structured to guide researchers through the nuanced application of N-acetyl (acetamide) groups as directing groups (DGs) in C-H activation. Unlike "trace" directing groups that must be installed...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the nuanced application of N-acetyl (acetamide) groups as directing groups (DGs) in C-H activation. Unlike "trace" directing groups that must be installed and removed, the N-acetyl group is a pharmacophore-native moiety common in fragment-based drug discovery (FBDD), allowing for the direct late-stage functionalization of bioactive molecules.
Executive Summary
The N-acetyl group represents a "weak" coordinating auxiliary compared to pyridines or oxazolines. Its lower binding affinity (
) presents a kinetic challenge, often requiring specific additives (e.g., fluorinated solvents, silver salts) to promote cyclometalation. However, its ubiquity in medicinal chemistry (e.g., paracetamol, acetanilide derivatives) makes it a high-value target for Late-Stage Functionalization (LSF) . This guide details two primary workflows: Palladium(II)-catalyzed ortho-arylation and Rhodium(III)-catalyzed oxidative annulation .
Mechanistic Principles & Directing Modes[1][2]
Understanding the coordination mode is critical for troubleshooting. The N-acetyl group operates via two distinct mechanisms depending on the metal center and pH:
Neutral O-Coordination (Pd-Catalysis): Under acidic conditions (e.g., TFA), the carbonyl oxygen coordinates to electrophilic Pd(II), promoting ortho-C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway.
Anionic N-Coordination (Rh/Co-Catalysis): Under neutral/basic conditions, the amide nitrogen is deprotonated, forming a rigid 5-membered metallacycle (amidate) that facilitates alkyne insertion.
Visualization: The Palladium(II) Catalytic Cycle
The following diagram illustrates the Pd(II)/Pd(IV) cycle, which is the dominant pathway for oxidative arylation using N-acetyl groups.
Figure 1: Pd(II)/Pd(IV) catalytic cycle for ortho-arylation. Note the critical role of the CMD step promoted by acetate/pivalate bases.
Application: Introduction of aryl groups to the ortho position of acetanilides.[1]
Key Challenge: Preventing bis-arylation and controlling mono-selectivity.
Reagents & Materials[2][3][4][5][6][7][8][9]
Catalyst: Pd(OAc)
(High purity, 99%+)
Oxidant/Additive: AgOTf or AgOAc (Crucial for halide abstraction from aryl iodide coupling partners).
Solvent: Trifluoroacetic acid (TFA) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
Solvation: Add TFA (1.0 mL). Note: TFA increases the electrophilicity of the Pd center, essential for overcoming the weak coordination of the acetyl oxygen.
Reaction: Seal the vial and heat to 100 °C for 12–24 hours.
Workup: Cool to room temperature. Dilute with CH
Cl (10 mL) and neutralize carefully with sat. NaHCO.
Purification: Filter through a Celite pad to remove AgI precipitates. Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradients).[2]
Expert Insight (Troubleshooting)
Low Conversion? Switch solvent to a 4:1 mixture of DCE/TFA . The non-polar DCE helps solubilize lipophilic substrates while maintaining the acidic activation.
Palladium Black Formation: Add 10 mol% DMSO .[3][4] DMSO acts as a ligand to stabilize Pd(0) intermediates, preventing aggregation before re-oxidation [1].
Methodology 2: Rhodium(III)-Catalyzed Annulation
Application: Synthesis of Indoles from Acetanilides and Alkynes.[5][6][7]
Mechanism: Oxidative coupling via N-deprotonation.
(Stoichiometric) or O (Air) with Cu catalytic loading.
Additive: AgSbF
(Activates the precatalyst by removing chloride ligands).
Solvent: t-Amyl alcohol or DCE.
Step-by-Step Protocol
Activation: In a reaction tube, combine [CpRhCl
] (2.5 mol%) and AgSbF (10 mol%) in DCE (2 mL). Stir for 10 mins at RT to generate the active cationic species [CpRh(Solvent)].
Addition: Add the N-acetyl substrate (0.2 mmol), Diphenylacetylene (0.24 mmol), and Cu(OAc)
(0.4 mmol, 2.0 equiv).
Reaction: Heat to 120 °C for 16 hours.
Workup: Dilute with EtOAc, wash with NH
Cl (aq) to remove copper salts.
Analysis: The N-acetyl group is often retained on the indole nitrogen or cleaved depending on workup severity.
Comparative Analysis of Directing Groups
When designing a synthesis, it is vital to understand how N-acetyl compares to other common amide DGs.
Directing Group
Coordination Strength
Steric Bulk
Hydrolysis Risk
Primary Metal Utility
N-Acetyl
Weak
Low
Moderate
Pd(II), Rh(III)
N-Pivaloyl
Weak
High
Low
Pd(II) (Prevents bis-arylation)
N-Pyridyl
Strong
High
Very Low
Cu(II), Pd(II)
N-Methoxy
Moderate
Low
High
Rh(III) (Redox-neutral)
Data Interpretation:
Use N-Pivaloyl if you observe significant bis-arylation with N-acetyl; the tert-butyl group sterically blocks the second ortho position.
Use N-Acetyl if the molecule is a drug analog or if mild deprotection (basic hydrolysis) is required later.
Optimization Decision Tree
Use this logic flow to optimize reaction conditions when standard protocols fail.
Figure 2: Strategic optimization workflow for N-acetyl directed C-H activation.
References
Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008).[3] Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides.[1][3][4][8] Organic Letters, 10(11), 2207–2210.[3] Link[3]
Li, B.-J., Tian, S.-L., Fang, Z., & Shi, Z.-J. (2007). Multiple C-H Activations to Construct Biologically Active Molecules in a Process-Completely Atom-Economical Way. Angewandte Chemie International Edition, 46(15), 2707–2710. Link
Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Arenes and Alkenes via Rhodium(III) Catalysis.[5] Science, 316(5828), 1172–1175. Link
Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012).[9] Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions.[9][10][11] Accounts of Chemical Research, 45(6), 788–802. Link
Application Note: Preparation of Trifluoromethylated Biaryl Scaffolds
-Substituted Biaryls Executive Summary & Strategic Overview The trifluoromethyl ( ) group is a "privileged motif" in medicinal chemistry.[1][2] Its introduction into biaryl scaffolds—common pharmacophores in kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
-Substituted Biaryls
Executive Summary & Strategic Overview
The trifluoromethyl (
) group is a "privileged motif" in medicinal chemistry.[1][2] Its introduction into biaryl scaffolds—common pharmacophores in kinase inhibitors and GPCR ligands—profoundly alters physicochemical properties.
Why this matters:
Metabolic Stability: The C–F bond (116 kcal/mol) blocks metabolic hotspots (e.g., CYP450 oxidation).
Lipophilicity:
increases (), enhancing membrane permeability.
Bioisosterism: The
group acts as a steric bioisostere of an isopropyl group but with inverted electronics.
The Synthetic Challenge:
Incorporating a
group is non-trivial. Ortho-substitution creates massive steric hindrance, while the strong electron-withdrawing nature of destabilizes boronic acid intermediates (promoting protodeboronation) and deactivates arenes toward electrophilic substitution.
Strategic Decision Matrix
Use the following logic to select your synthetic route:
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Method A: Suzuki-Miyaura Cross-Coupling
Best for: Constructing the biaryl core from scratch using halogenated and boronated building blocks.
The Challenge: Protodeboronation
The primary failure mode when coupling electron-deficient fluorinated boronic acids is protodeboronation .[3] The electron-withdrawing
group renders the C–B bond labile to hydrolysis, especially under basic conditions required for transmetallation.
This protocol utilizes the Buchwald Precatalyst Gen 4 (XPhos Pd G4) . The bulky biarylphosphine ligand (XPhos) facilitates oxidative addition into hindered halides and promotes reductive elimination, while the precatalyst ensures a defined active Pd(0) source.
Preparation: In a clear glass vial (borosilicate), dissolve the Biaryl (0.5 mmol) and Langlois Reagent (1.5 mmol, 234 mg) in MeCN (2.5 mL) and Water (0.8 mL).
Catalyst Addition: Add
(0.01 mmol, 7.5 mg).
Oxidant: Add TBHP (1.5 mmol) dropwise.
Note: TBHP acts as the terminal oxidant to regenerate the Ru(II) species and facilitate radical generation.
Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to keep the reaction at ambient temperature (approx. 25–30°C). Stir vigorously for 12–24 hours.
Workup: Quench with saturated
. Extract with DCM.[1] The product often requires careful column chromatography (Silica, Hexane/EtOAc) to separate regioisomers.
Regioselectivity Note
Radical trifluoromethylation is innately selective for electron-rich positions .
In a phenyl-pyridine biaryl, the
will preferentially add to the phenyl ring (more electron-rich) at the ortho/para positions relative to the electron-donating linker.
Comparative Data Analysis
The following table contrasts the efficiency of Method A vs. Method B for a standard substrate (e.g., 4-phenylpyridine derivatives).
Feature
Method A: Suzuki Coupling
Method B: Photoredox C-H
Pre-requisite
Requires halogenated precursor
Requires only the parent arene
Regiocontrol
Absolute (Defined by halide)
Variable (Substrate electronic bias)
Functional Group Tolerance
High (with Pd G4 catalysts)
Moderate (Radical sensitive groups may react)
Cost Efficiency
Lower (-boronic acids are expensive)
Higher (Langlois reagent is cheap)
Typical Yield
75 – 95%
40 – 65% (often mixture of isomers)
References
Kinetic Studies on Protodeboronation
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4]
Photoredox Trifluoromethylation
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
Buchwald Precatalysts (XPhos Pd G4)
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura Coupling. Chemical Science.
Langlois Reagent Utility
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.
Sonogashira Coupling of Iodo-Aniline Derivatives: Optimized Conditions and Protocols
An Application Guide for Researchers Abstract This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, with a specific focus on its application to iodo-an...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, with a specific focus on its application to iodo-aniline derivatives. These substrates are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We delve into the underlying reaction mechanisms, explore the causal relationships behind the selection of catalysts, ligands, bases, and solvents, and present validated experimental protocols for both classical copper-cocatalyzed and modern copper-free conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with scientific rigor and practical efficiency.
Introduction: The Strategic Importance of the Sonogashira Reaction
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Developed by Kenkichi Sonogashira in 1975, its primary advantage over previous methods was the introduction of a copper(I) co-catalyst, which enabled the reaction to proceed under remarkably mild conditions, often at room temperature.[1] This tolerance for a wide array of functional groups makes it an invaluable tool in the late-stage synthesis of complex molecules.[1][4]
Iodo-aniline derivatives are particularly important substrates. The aniline moiety is a prevalent feature in countless biologically active compounds, and the ability to introduce an alkyne handle via the Sonogashira coupling opens a gateway to further molecular diversification and the construction of complex heterocyclic scaffolds like indoles.[5][6][7][8] The high reactivity of the carbon-iodine bond makes iodo-anilines ideal coupling partners, ensuring efficient and high-yielding transformations.[9]
The Catalytic Machinery: Understanding the "Why"
The efficacy of the Sonogashira coupling hinges on a synergistic interplay between two catalytic cycles: one driven by palladium and the other by copper.[1][2][10] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Dual Catalytic Cycle
The widely accepted mechanism involves two interconnected cycles:
The Palladium Cycle (The Workhorse): This cycle is responsible for the C-C bond formation.
Reductive Activation: A Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) is first reduced in situ by an amine, phosphine, or alkyne to the active Pd(0) species.[1]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the iodo-aniline. This is often the rate-limiting step of the entire process.[1]
Transmetalation: The newly formed organopalladium(II) complex receives the acetylide group from the copper(I) acetylide generated in the copper cycle. This regenerates the copper(I) catalyst.[1]
Reductive Elimination: The resulting palladium complex undergoes cis-trans isomerization followed by reductive elimination, which forges the final aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
The Copper Cycle (The Activator): This cycle prepares the alkyne for coupling.
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[1]
Deprotonation: This coordination increases the acidity of the terminal proton, facilitating its removal by the amine base to form a highly reactive copper(I) acetylide intermediate.[1] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
Figure 1: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.
The Copper-Free Variant
While highly effective, the copper co-catalyst has a significant drawback: it promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesirable 1,3-diyne byproduct.[1][12] This side reaction consumes valuable alkyne and complicates purification. To circumvent this, copper-free Sonogashira protocols have been developed.[3][13]
In these systems, the reaction is believed to proceed through two interconnected palladium cycles, where a palladium-acetylide complex is formed directly and participates in the key transmetalation step.[1] These conditions often require more specialized ligands, higher temperatures, or different bases to achieve efficiencies comparable to the copper-cocatalyzed method.[13][14]
Optimizing Reaction Parameters: A Causal Approach
Successful Sonogashira coupling of iodo-anilines requires careful consideration of each reaction component.
Component
Selection & Rationale
Palladium Catalyst
Precatalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[4] Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) state.[1] Typical loading is 1-5 mol%.Ligands: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. While PPh₃ is standard, electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate-limiting oxidative addition step, especially for challenging substrates.[2][11] Bulky ligands favor the formation of highly active monoligated Pd(0) species.[11]
Copper (I) Co-catalyst
Source: Copper(I) iodide (CuI) is the most common choice.[4] It should be high purity, as oxidation to Cu(II) can inhibit the reaction. Typical loading is 2-10 mol%.Rationale: As detailed in the mechanism, CuI activates the alkyne for deprotonation.[1] While beneficial, excess CuI can promote significant alkyne homocoupling.[12][15] For sensitive substrates prone to homocoupling, a copper-free protocol should be considered.
Base
Type: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are most common and can often serve as the solvent.[1][4] Stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) are also effective.[6][7] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can be used in specific solvent systems.[1]Rationale: The base serves two critical functions: (1) to neutralize the HX (HI in this case) generated during the catalytic cycle, and (2) to deprotonate the terminal alkyne, facilitating the formation of the active acetylide species.[1] At least 2 equivalents are required.
Solvent
Choice: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[12] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), or simply using the amine base (e.g., Et₃N) as the solvent.[4][16]Rationale: The solvent must solubilize all components. The choice can influence reaction rates and side reactions. For instance, some find that THF can promote the formation of palladium black (decomposed catalyst) with certain aniline substrates.[17]
Temperature
Range: Reactions are typically run between room temperature and 80 °C.[1][18] The high reactivity of iodo-anilines often allows for milder conditions.Rationale: Higher temperatures can accelerate the reaction but may also increase the rate of side reactions, such as homocoupling or catalyst decomposition.[19] The optimal temperature should be determined empirically for each specific substrate pairing.
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of iodo-aniline derivatives. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Figure 2: General experimental workflow for Sonogashira coupling reactions.
Protocol 1: Classic Pd/Cu Co-catalyzed Coupling
This protocol is suitable for a wide range of iodo-anilines and terminal alkynes.
Reagents & Equipment:
Iodo-aniline derivative (1.0 eq)
Terminal alkyne (1.2-1.5 eq)
PdCl₂(PPh₃)₂ (2-3 mol%)
Copper(I) Iodide (CuI) (4-5 mol%)
Triethylamine (Et₃N), anhydrous and degassed
Tetrahydrofuran (THF), anhydrous and degassed
Oven-dried round-bottom flask with stir bar
Septa, needles, syringes
Inert gas supply (Nitrogen or Argon)
TLC plates and developing chamber
Procedure:
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the iodo-aniline (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12][20]
Solvent & Base Addition: Add anhydrous, degassed THF (to achieve a ~0.2 M concentration) and anhydrous, degassed Et₃N (2.5 eq) via syringe.[18] Stir the mixture for 10-15 minutes at room temperature.
Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) to the stirring solution via syringe. A slow addition can help minimize alkyne homocoupling.[12]
Reaction: Heat the reaction mixture to 50-60 °C with an oil bath. Monitor the reaction's progress by TLC, checking for the consumption of the iodo-aniline starting material.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a short plug of Celite or silica gel to remove the palladium and copper salts, washing the plug with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.
Protocol 2: Copper-Free Coupling
This protocol is recommended when alkyne homocoupling is a significant issue or for substrates incompatible with copper.
Tetrabutylammonium acetate (TBAA) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
N-Methyl-2-pyrrolidone (NMP) or DMF, anhydrous and degassed
All other equipment as listed in Protocol 1
Procedure:
Setup: To an oven-dried flask, add the iodo-aniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and the base (TBAA or Cs₂CO₃, 2.0 eq).
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
Solvent Addition: Add anhydrous, degassed NMP (to achieve a ~0.2 M concentration) via syringe and stir for 15 minutes.
Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.
Reaction: Heat the reaction to 70-90 °C. The reaction may require higher temperatures or longer reaction times than the copper-catalyzed version. Monitor closely by TLC.
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. The use of a high-boiling solvent like NMP will require careful removal under high vacuum.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Recommended Solution(s)
No Reaction / Low Yield
1. Inactive/decomposed palladium catalyst.[12]2. Insufficiently anhydrous or oxygenated solvents/base.[12][21]3. Impure starting materials (halide or alkyne).4. Insufficient temperature for a less reactive substrate.
1. Use fresh palladium catalyst. Ensure a strictly inert atmosphere throughout.[12]2. Use freshly distilled/anhydrous and thoroughly degassed solvents and amine base.[12][21]3. Purify starting materials before use.4. Increase the reaction temperature in 10 °C increments. Consider a more electron-rich/bulky ligand.[12]
Excessive Alkyne Homocoupling (Glaser Product)
1. Presence of oxygen in the reaction vessel.[12][15]2. High concentration of Cu(I) co-catalyst.3. High local concentration of the terminal alkyne.
1. Ensure the system is rigorously deoxygenated before and during the reaction.[12]2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[12]4. Switch to a copper-free protocol (Protocol 2).[12]
Formation of Palladium Black
1. Catalyst decomposition.2. Reaction temperature is too high.3. Inappropriate solvent choice for the substrate (e.g., THF with some anilines).[17]
1. Add a small amount of additional phosphine ligand to stabilize the catalyst.[17]2. Lower the reaction temperature.3. Switch to an alternative solvent such as DMF or use neat amine base.
References
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
Wikipedia. Sonogashira coupling.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Organic Chemistry Portal. Sonogashira Coupling.
ResearchGate. Effect of ligands on modified Sonogashira coupling.
Sci-Hub. Ligand‐, Copper‐, and Amine‐Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)
ACS Publications. (2004, July 16). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
PMC. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
Royal Society of Chemistry. Copper catalyzed Sonogashira reactions: advances and perspectives since 2014.
Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes.
Benchchem. Troubleshooting guide for Sonogashira coupling failures.
MDPI. (2020, April 20).
Reddit. (2021, March 6). Sonogashira coupling.
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
Beilstein Journals. (2012, May 2).
YouTube. (2022, July 12).
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
Thieme E-Books & E-Journals. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes.
Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Coupling
Executive Summary & Diagnostic Overview The Issue: You are attempting a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) but observing the reduction of your aryl halide ( ) rather than the desired bond formation....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Overview
The Issue: You are attempting a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) but observing the reduction of your aryl halide (
) rather than the desired bond formation. This process, known as hydrodehalogenation , is a competitive pathway driven by the formation of a Palladium-Hydride () species.[1]
The Solution Philosophy: To stop dehalogenation, you must either (A) eliminate the hydride source or (B) accelerate the desired reductive elimination so it outcompetes the reduction.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your dehalogenation.
Caption: Diagnostic workflow to identify the primary driver of hydrodehalogenation.
Technical FAQs: Mechanics & Solutions
Q1: Mechanistically, how is my Aryl Chloride turning into an Arene?
A: The culprit is almost always a Palladium-Hydride (
) intermediate .[2]
In a standard catalytic cycle, after Oxidative Addition (), the complex should undergo Transmetallation (Suzuki) or Amine binding (Buchwald). However, if a hydride source is present, the halide () is exchanged for a hydride ().
The "Death Spiral" of Dehalogenation:
-Hydride Elimination from Solvent/Base: If you use primary/secondary alcohols (MeOH, iPrOH) or alkoxide bases with -hydrogens (e.g., ethoxide), the Pd center can abstract a hydride.
Reductive Elimination: The resulting
species undergoes rapid reductive elimination to form and regenerate .[2]
Key Insight: Dehalogenation is often faster than difficult cross-couplings (e.g., bulky amines or electron-rich aryl chlorides). You must bias the kinetics toward the desired product.
Q2: Why do Buchwald ligands (SPhos, XPhos) prevent this better than PPh3?
A: It comes down to the Rate of Reductive Elimination .
Simple phosphines like
often result in slower reductive elimination steps, leaving the active Pd(II) species vulnerable to side reactions (like finding a hydride).
Steric Bulk: Ligands like XPhos or BrettPhos are massive. This steric pressure forces the Palladium complex to "eject" the product (Reductive Elimination) rapidly to relieve strain.
Electron Density: The electron-rich nature facilitates the oxidative addition of difficult substrates (like Aryl Chlorides) but, crucially, the bulk ensures that once the coupling partners are on the metal, they couple immediately, before a hydride can intervene.
Q3: I am running a Suzuki coupling in Isopropanol/Water. Why is my dehalogenation high?
A: Isopropanol is a classic hydride donor .
Under basic conditions, Isopropanol can coordinate to Palladium and undergo
-hydride elimination, converting the alcohol to acetone and transferring a hydride to the Palladium.
Corrective Action:
Swap Solvent: Use aprotic solvents like 1,4-Dioxane , Toluene , or DME .
Swap Base: If you must use an alcohol, switch to a base that cannot donate a hydride and is weak enough not to deprotonate the alcohol to an alkoxide heavily. Use
Q4: How do I couple a Bromide in the presence of a Chloride without reducing the Chloride?
A: This requires exploiting Bond Dissociation Energies (BDE) and Catalyst Tuning .
bonds are weaker than bonds. However, highly active catalysts (like those using XPhos) might activate both, leading to double coupling or dehalogenation of the chloride after the bromide reacts.
Protocol for Chemoselectivity:
Ligand Choice: Use a ligand with "controlled" activity.
or are often less active than Buchwald G3/G4 precatalysts and will discriminate better between Br and Cl.
Stoichiometry: Use exactly 1.0 equivalent of the coupling partner.
Temperature: Keep the reaction temperature as low as possible (e.g., start at RT or 40°C). High heat overcomes the activation energy barrier for the
bond.
Comparative Data: Ligand & Base Effects[2][3][4][5][6][7][8]
The following table illustrates the impact of reaction parameters on the ratio of Product (P) to Dehalogenated Byproduct (D) in a challenging coupling (e.g., sterically hindered aryl chloride).
Parameter Set
Ligand
Base
Solvent
Yield (Product)
Dehalogenation
Mechanistic Note
Standard (Poor)
Ethanol
45%
40%
EtOH/EtO- acts as H-source via -H elimination.
Solvent Fix
Toluene
60%
15%
Removed solvent H-source; Base still bulky but aprotic.
Ligand Fix
XPhos
Toluene
92%
<2%
Rapid reductive elimination outcompetes side reactions.
Base Fix
Dioxane/H2O
75%
5%
Inorganic base prevents alkoxide-mediated reduction.
Objective: Coupling of a base-sensitive Aryl Chloride with a primary amine while minimizing hydrodehalogenation.
Reagents:
Aryl Chloride (1.0 equiv)
Amine (1.2 equiv)
Catalyst: XPhos Pd G4 Precatalyst (1-2 mol%) (Note: Precatalysts ensure rapid initiation, avoiding Pd-black formation which can catalyze heterogeneous dehalogenation).
Base:
(2.0 equiv) or (2.0 equiv). (Avoid NaOtBu).
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (if solubility is an issue; t-Amyl alcohol resists
-H elimination better than iPrOH).
Step-by-Step Procedure:
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Base (
, 2.0 mmol), and XPhos Pd G4 (0.02 mmol).
Tip: If the amine is a solid, add it now. If liquid, add in step 3.
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times .[3]
Why? Oxygen can oxidize the phosphine ligand, killing the active catalyst and leaving "naked" Pd species that are prone to non-selective reactivity.
Solvation: Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M - 0.5 M). Add liquid amine (1.2 mmol) at this stage.
Reaction: Place in a pre-heated block at 80°C - 100°C. Stir vigorously (1000 rpm).
Note: High stirring rates are crucial for heterogeneous bases like Carbonates.
Monitoring: Check via LCMS at 1 hour. Look for the mass of
(M-Cl+1).
Troubleshooting: If
is observed, lower temp to 60°C and increase catalyst loading to 3 mol% to favor the kinetic coupling product.
Visualizing the Mechanism
The diagram below details the "Fork in the Road" where the catalytic cycle diverges toward dehalogenation.
Caption: The catalytic cycle showing the divergence between the desired coupling (Green) and the hydrodehalogenation trap (Red).
References
Bissember, A. C., Levina, A., & Fu, G. C. (2012).[4] A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.[5][6] [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
Navarro, O., et al. (2006).[7] Suzuki–Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [Link]
Publish Comparison Guide: LC-MS Fragmentation of Acetylated Haloanilines
This guide serves as a technical resource for the analysis of acetylated haloanilines (haloacetanilides) using LC-MS/MS. It is designed for analytical chemists and toxicologists requiring high-sensitivity methods for det...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for the analysis of acetylated haloanilines (haloacetanilides) using LC-MS/MS. It is designed for analytical chemists and toxicologists requiring high-sensitivity methods for detecting these potential genotoxic impurities (PGIs) and metabolites.
Executive Summary & Product Comparison
Context: Acetylated haloanilines (e.g., 4'-chloroacetanilide) are frequently encountered as impurities in pharmaceutical synthesis or as metabolic products of haloaniline drugs. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse for anilines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative for trace-level quantification of these polar, acetylated derivatives.
Comparative Analysis: LC-MS/MS vs. GC-MS
Feature
LC-MS/MS (Recommended)
GC-MS (Alternative)
Scientific Rationale
Analyte Suitability
High. Ideal for polar, semi-volatile acetylated forms and conjugated metabolites.
Medium. Requires volatility. Acetylated forms are often stable, but polar metabolites require derivatization.
LC-MS avoids thermal degradation and derivatization steps, preserving sample integrity.
Sample Preparation
Minimal. "Dilute-and-Shoot" or simple protein precipitation.
Complex. LLE (Liquid-Liquid Extraction) or SPE often required; derivatization needed for high polarity.
Reduced prep time minimizes error propagation and increases throughput.
Isomer Selectivity
High (Column Dependent). PFP and C18 columns effectively resolve ortho-, meta-, para- isomers.
Very High. Capillary GC columns offer excellent isomer resolution.
While GC offers peak capacity, modern LC stationary phases (e.g., Fluorophenyl) achieve sufficient resolution for regulatory limits.
Sensitivity (LOD)
Excellent (ppb/ppt). MRM mode provides high signal-to-noise for trace impurities.
Good (ppm/ppb). EI-MS is sensitive, but often less so than ESI-MS/MS for these specific amides.
ESI+ ionization efficiency is high for the basic nitrogen in the aniline core.
Hard Ionization. Extensive fragmentation; molecular ion often weak.
LC-MS/MS allows for "soft" detection of the parent mass, crucial for confirming molecular weight in complex matrices.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the fragmentation logic is critical for method development, particularly when setting up Multiple Reaction Monitoring (MRM) transitions.
The "Ketene Loss" Rule
The defining characteristic of acetylated anilines (acetanilides) in ESI positive mode is the neutral loss of ketene (
, 42 Da) .
Mechanism: The protonated amide nitrogen facilitates a 1,3-hydrogen shift or a direct cleavage, expelling the neutral ketene moiety.
Result: This transition yields the protonated haloaniline cation
, which is often the base peak in the MS/MS spectrum.
Secondary Fragmentation & Ortho Effects
After the loss of ketene, the resulting haloaniline ion undergoes further fragmentation:
Halogen Loss: Loss of the halogen radical (
) or hydrogen halide ().
Chloroanilines: Loss of
(17 Da) or (35/37 Da).
Ortho Effect: Isomers with a halogen in the ortho position (2-haloacetanilides) often exhibit distinct fragmentation ratios compared to meta or para isomers. The proximity of the halogen to the amide nitrogen can sterically hinder the resonance stabilization or facilitate specific "proximity effects," though these are less pronounced in ESI than in EI. Crucially, chromatographic separation is required for definitive isomer assignment as the mass fragments are isobaric.
Visualization of Signaling Pathway (Fragmentation)
Caption: ESI-MS/MS fragmentation pathway of acetylated haloanilines showing the characteristic neutral loss of ketene (42 Da).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating by using the characteristic isotopic pattern of halogens (Cl, Br) to confirm identity before MS/MS fragmentation.
Validation Step: Spike a deuterated internal standard (e.g., 4-chloroacetanilide-d3) to monitor matrix effects.
LC-MS/MS Conditions
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
Why? PFP phases offer superior selectivity for halogenated aromatic isomers compared to standard C18.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Ionization: ESI Positive Mode (
).
Source Temp: 350°C (ensure complete desolvation of amides).
Data Acquisition Strategy
Full Scan (Q1): Observe the molecular ion
.
Check: Verify halogen isotopic pattern (e.g., Cl-35/Cl-37 ratio of ~3:1).
Product Ion Scan (MS2): Select
and fragment.
Target: Look for the intense peak at
.
MRM Transitions (Quantification):
Quantifier: Parent
(Ketene loss).
Qualifier: Parent
(Ammonia loss from aniline core).
Visualization of Workflow
Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of acetylated haloanilines.
References
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. ResearchGate.
[Link]
Competing fragmentation processes of O-acetyl-substituted carboxylate anions. National Institutes of Health (PMC).
[Link]
Determination of chloroacetanilide herbicide metabolites in water using HPLC-MS. PubMed.
[Link]
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
[Link]
Comparative
A Comparative Analysis of the Melting Point of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline and Structurally Related Analogs
This guide provides a comprehensive analysis of the melting point of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline. Due to the absence of a publicly available, experimentally determined melting point for this specif...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the melting point of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline. Due to the absence of a publicly available, experimentally determined melting point for this specific compound, this document establishes a comparative framework using structurally similar molecules. By examining the melting points of these analogs, we can predict a reasonable range for the title compound and underscore the importance of empirical verification. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of halogenated and trifluoromethyl-substituted anilines.
Introduction: The Significance of Melting Point in Pharmaceutical Development
The melting point of a pure crystalline solid is a critical physical property, providing a primary indication of purity. In the context of pharmaceutical sciences, a sharp and defined melting point range is a crucial quality control parameter. For complex molecules such as N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline, which incorporates several functional groups that can influence intermolecular forces, understanding the melting behavior is fundamental. The presence of bromine, iodine, a trifluoromethyl group, and an acetylated amine creates a unique interplay of dipole-dipole interactions, van der Waals forces, and potential for hydrogen bonding, all of which dictate the crystalline lattice energy and, consequently, the melting point.
Comparative Melting Point Analysis of Structural Analogs
To establish a predictive baseline for the melting point of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline, a comparative analysis of its structural analogs is presented below. The selection of these compounds is based on the incremental addition or substitution of the key functional groups present in the target molecule.
Effect of Halogenation: The introduction of halogens generally increases the melting point due to the increase in molecular weight and polarizability, leading to stronger van der Waals forces. The data shows a progressive increase in melting point from 4-(Trifluoromethyl)aniline (38 °C) to its halogenated derivatives. For instance, the addition of iodine in 2-Iodo-4-(trifluoromethyl)aniline raises the melting point to 50-54 °C.[1][2]
Combined Halogen Effects: The presence of both bromine and iodine in 4-Bromo-2-iodo-5-(trifluoromethyl)aniline further elevates the melting point to 64-66 °C.[3] This demonstrates the cumulative effect of multiple halogens on intermolecular interactions.
Positional Isomerism: The substitution pattern significantly impacts the melting point. 2-Bromo-6-iodo-4-(trifluoromethyl)aniline has a considerably higher melting point (98.2 °C) compared to its isomers, likely due to a more stable crystal lattice packing.[4]
Effect of N-Acetylation: The introduction of an N-acetyl group is expected to have a substantial impact on the melting point. The acetyl group can participate in hydrogen bonding through the amide N-H and C=O groups, which typically leads to a significant increase in melting point compared to the corresponding primary aniline.
Predicted Melting Point for N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline:
Based on the melting point of the direct precursor, 4-Bromo-2-iodo-5-(trifluoromethyl)aniline (64-66 °C), the N-acetylation is anticipated to considerably increase the melting point.[3] It is reasonable to predict that the melting point of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline will be significantly higher, likely in the range of 150-180 °C . This estimation is based on the general trend observed when a primary amine is converted to an acetamide, which enhances intermolecular hydrogen bonding. However, empirical verification is essential.
Experimental Protocols
To address the absence of published data, the following protocols for the synthesis of the title compound and the determination of its melting point are provided.
This procedure is adapted from standard acetylation methods for anilines.
Workflow for Synthesis:
Caption: Synthetic workflow for N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2-iodo-4-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane.
Reaction Setup: Cool the solution to 0 °C in an ice bath.
Addition of Reagent: Slowly add 1.2 equivalents of acetic anhydride to the stirred solution. A catalytic amount of pyridine can be added to neutralize the acetic acid byproduct.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline as a crystalline solid.
The melting point of the purified product should be determined using a calibrated apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for experimental melting point determination.
Procedure using a Digital Melting Point Apparatus:
Sample Preparation: Ensure the synthesized N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is completely dry and finely powdered.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
Rapid Heating: Set the initial heating ramp to quickly approach the expected melting point (based on the prediction).
Slow Heating: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting point is reported as this range.
For higher accuracy and to understand the thermal behavior more comprehensively, Differential Scanning Calorimetry (DSC) is recommended. DSC provides a more precise melting onset temperature and can also reveal other thermal events such as polymorphic transitions.
Conclusion
While a definitive experimental melting point for N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is not currently available in the public domain, a systematic comparison with structurally related analogs allows for a reasoned prediction. The analysis suggests that the melting point will be substantially higher than its primary aniline precursor, likely in the range of 150-180 °C, due to the introduction of the N-acetyl group and the potential for enhanced intermolecular hydrogen bonding. The provided synthetic and analytical protocols offer a clear pathway for the empirical determination and verification of this crucial physicochemical property. This guide serves as a valuable resource for researchers by providing a data-driven estimation and a practical framework for experimental validation.
Technical Guide: N-Acetyl vs. N-Boc Protecting Groups for Haloanilines
Executive Summary: The Strategic Choice For researchers working with haloanilines (fluoro-, chloro-, bromo-, or iodoanilines), the choice between N-Acetyl (Ac) and N-tert-Butoxycarbonyl (Boc) is rarely about preference—i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Choice
For researchers working with haloanilines (fluoro-, chloro-, bromo-, or iodoanilines), the choice between N-Acetyl (Ac) and N-tert-Butoxycarbonyl (Boc) is rarely about preference—it is about downstream compatibility .
Choose N-Boc if your workflow involves Directed Ortho Metalation (DoM) , Palladium-catalyzed cross-couplings , or if you require mild deprotection conditions to preserve the halogen substituent.
Choose N-Acetyl only for electrophilic aromatic substitutions (e.g., nitration) or if cost is the primary driver and the molecule can withstand harsh hydrolytic deprotection.
The Bottom Line: N-Boc is the superior "synthetic enabler" for modern organometallic chemistry, whereas N-Acetyl is a "legacy shield" best reserved for robust, early-stage intermediates.
Part 1: Mechanistic & Electronic Profiles
The behavior of protected haloanilines is governed by the electronic push-pull between the protecting group (PG) and the halogenated ring.
Electronic Modulation
N-Acetyl (Ac): The carbonyl group is directly attached to the nitrogen, creating a strong amide resonance. This pulls electron density away from the ring (Electron Withdrawing Group, EWG).[1]
Consequence: The ring becomes deactivated toward oxidation but also less nucleophilic.
N-Boc (tert-butoxycarbonyl): While also a carbamate, the tert-butyl group provides steric bulk and the oxygen spacer mitigates the electron-withdrawing effect compared to the amide.
Consequence: The nitrogen lone pair remains more available for metal coordination (crucial for lithiation) but is sterically hindered from poisoning catalysts.
Physical Properties & Crystallinity
Feature
N-Acetyl (Ac)
N-Boc (Boc)
State
High-melting solids (Excellent crystallinity)
Often oils or low-melting solids
Solubility
Moderate in organic solvents; poor in water
Highly soluble in DCM, THF, EtOAc
Purification
Recrystallization (EtOH/Water) is standard
Column chromatography often required
Part 2: Synthetic Utility (The Battleground)
Scenario A: Directed Ortho Metalation (DoM)
This is the most critical differentiator. Haloanilines are prime candidates for functionalization via lithiation, but the PG dictates success.
N-Boc (The Winner): The carbonyl oxygen coordinates with Lithium (Complex Induced Proximity Effect - CIPE), directing the base (e.g., t-BuLi) to the ortho position. The N-H proton is less acidic than the ring protons under these conditions, or double deprotonation is controlled.
N-Acetyl (The Loser): The Amide N-H is significantly acidic (pKa ~21). Treatment with organolithiums results in immediate N-deprotonation, consuming one equivalent of base and forming an anion that resists further ortho-lithiation due to charge repulsion.
N-Boc: Prevents catalyst poisoning. The steric bulk of the t-butyl group prevents the nitrogen from binding tightly to the Pd center, allowing the catalytic cycle to proceed.
N-Acetyl: Can be used, but the electron-withdrawing nature reduces the nucleophilicity of the nitrogen (in Buchwald couplings) and can make the oxidative addition step sluggish if the ring is already electron-poor (e.g., difluoroaniline).
Visualization: Decision Logic for Haloanilines
Figure 1: Decision matrix for selecting protecting groups based on downstream chemistry and deprotection sensitivity.
Part 3: Stability & Deprotection (The Payoff)
The "exit strategy" is where N-Acetyl often fails for haloanilines.
The SNAr Trap
Haloanilines (especially with F or Cl substituents) are activated for Nucleophilic Aromatic Substitution (SNAr) .
N-Acetyl Removal: Typically requires reflux in 6M HCl or NaOH.
Risk:[1][2][3] Under basic reflux (NaOH), the hydroxide ion can attack the carbon bearing the halogen (C-X), displacing the halogen before the amide is hydrolyzed. Result: Loss of halogen.
N-Boc Removal: Occurs in acidic conditions (TFA/DCM or HCl/Dioxane) at room temperature.
Benefit: These conditions are orthogonal to SNAr pathways. The halogen remains intact.
Stability Comparison Table
Condition
N-Acetyl (Ac)
N-Boc (Boc)
Aqueous Acid (pH 1)
Stable (requires heat to cleave)
Unstable (Cleaves rapidly)
Aqueous Base (pH 12)
Stable (requires heat to cleave)
Stable (Resists hydrolysis)
Organolithiums (R-Li)
Incompatible (Deprotonates/Attacks C=O)
Compatible (Directs Lithiation)
Reducing Agents (LiAlH4)
Reduces to N-Ethyl amine
Reduces to N-Methyl amine
Pd Catalysts
Moderate (May inhibit)
Excellent (Inert)
Part 4: Experimental Protocols
N-Boc Protection (Standard)
Best for: All haloanilines.
Setup: Dissolve haloaniline (1.0 equiv) in THF or DCM.
Reagents: Add Boc Anhydride (Boc₂O) (1.1 equiv).
Catalyst: Add a catalytic amount of DMAP (0.1 equiv) or use Et₃N (1.2 equiv) as a base.
Reaction: Stir at RT for 4–16 hours. (Heating to 50°C may be required for electron-poor anilines like 2,6-difluoroaniline).
Workup: Wash with 1M HCl (to remove DMAP/aniline), then NaHCO₃. Dry over MgSO₄.
Note: If the reaction is slow due to low nucleophilicity of the haloaniline, use LiHMDS (1.1 equiv) in THF at -78°C to deprotonate the amine first, then add Boc₂O.
N-Acetyl Protection (Green/Mild)
Best for: Scale-up where chromatography is to be avoided.
Setup: Suspend haloaniline in Ethyl Acetate.
Reagent: Add Acetic Anhydride (1.2 equiv).
Catalyst: Add catalytic H₂SO₄ (1 drop) or heat to reflux.
Workup: Cool the solution. The N-acetyl derivative often crystallizes directly from the reaction mixture. Filter and wash with cold EtOH.
Deprotection of N-Boc (Halogen-Safe)
Critical for preserving F/Cl substituents.
Reagent: 4M HCl in Dioxane (commercial) or TFA/DCM (1:4 ratio).
Procedure: Add acid solution to the N-Boc substrate at 0°C. Warm to RT.
Monitoring: TLC will show disappearance of the non-polar spot.
Quench: Carefully neutralize with saturated NaHCO₃ or NaOH (keep cold to prevent SNAr). Extract free amine.
Part 5: Mechanism of Action (Graphviz)
The following diagram illustrates why N-Boc is superior for Directed Ortho Metalation (DoM), a common requirement for haloaniline functionalization.
Figure 2: Mechanistic divergence in lithiation. N-Boc facilitates Directed Ortho Metalation (DoM) via oxygen coordination, while N-Acetyl suffers from N-H deprotonation.
References
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[4]
Snieckus, V. (1990). Directed ortho metalation.[2][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
Reactivity of iodo vs bromo substituents in trifluoromethyl anilines
Executive Summary: The Halogen Decision In the structural optimization of trifluoromethyl ( ) anilines, the choice between iodo- (I) and bromo- (Br) substituents is rarely arbitrary. It is a strategic decision that dicta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Decision
In the structural optimization of trifluoromethyl (
) anilines, the choice between iodo- (I) and bromo- (Br) substituents is rarely arbitrary. It is a strategic decision that dictates synthetic efficiency, orthogonality, and cost.
For researchers and drug development professionals, the core distinction lies in the activation energy barrier . The C–I bond is significantly weaker (
) than the C–Br bond (), rendering iodo-analogs superior for mild, rapid cross-couplings and low-temperature metal-halogen exchanges. However, the electron-withdrawing nature of the group ($ \sigma_p \approx 0.54 $) activates the aromatic ring, often making bromo-analogs sufficiently reactive for standard palladium-catalyzed cycles, thereby offering a more cost-effective alternative when site-selectivity is not required.
Key Takeaway: Use Iodo- substrates for site-selective sequential couplings, difficult Buchwald-Hartwig aminations, or cryogenic lithiations. Use Bromo- substrates for standard Suzuki/Sonogashira couplings where cost-efficiency and stability are prioritized.
Mechanistic Foundations
To control reactivity, one must understand the electronic interplay between the halogen and the trifluoromethyl group.
Bond Dissociation & Oxidative Addition
The rate-determining step in most Pd-catalyzed cross-couplings of anilines is the oxidative addition of the aryl halide to the Pd(0) species. The
group exerts a strong inductive effect (-I), pulling electron density from the ring. This reduces the electron density at the carbon-halogen bond, theoretically facilitating nucleophilic attack, but in Pd-catalysis, it primarily stabilizes the resulting anionic character of the aryl-Pd(II) intermediate.
Iodo-Anilines: Rapid oxidative addition, often diffusion-controlled. Occurs readily at room temperature with standard ligands (
).
Bromo-Anilines: Slower oxidative addition. The
group activates the C-Br bond compared to a neutral aniline, but phosphine ligands with specific steric/electronic properties (e.g., SPhos, XPhos) or elevated temperatures () are often required for high turnover.
Visualization: Oxidative Addition Energy Landscape
The following diagram illustrates the kinetic advantage of Iodo-substrates and the activation provided by the
group.
Figure 1: Comparative oxidative addition pathways. The C-I bond cleavage presents a lower kinetic barrier, enabling milder reaction conditions.
Comparative Performance Guide
The following table synthesizes experimental trends for
-anilines in key transformation classes.
Reaction Class
Parameter
Iodo-Trifluoromethyl Aniline
Bromo-Trifluoromethyl Aniline
Suzuki-Miyaura
Temp
Catalyst
Standard (e.g., )
Active (e.g., , SPhos)
Selectivity
Reacts first in mixed-halo systems
Reacts second (survives I-coupling)
Buchwald-Hartwig
Scope
Excellent for weak nucleophiles (amides)
Good for primary/secondary amines
Base Sensitivity
High tolerance
May require stronger bases ()
Sonogashira
Rate
Fast (often Cu-free possible)
Slower (requires CuI co-catalyst)
Metal-Exchange
Reagent
or (Exchange)
(Risk of deprotonation)
Temp
to
strict
Strategic Site-Selectivity
In drug discovery, "orthogonal functionalization" is a critical tactic.[1] If a scaffold contains both I and Br, the Iodo-position can be functionalized exclusively using a stoichiometric limiting reagent and mild conditions (Pd(0), RT), leaving the Bromo-position intact for a subsequent step.
Workflow Visualization: Sequential Coupling
Figure 2: Sequential functionalization strategy utilizing the reactivity gap between Iodo and Bromo substituents.
Metal-Halogen Exchange: The "Dance" Risk
When using Lithium (Li) or Magnesium (Mg) reagents, the
group introduces a complication: Directed Ortho Metalation (DoM) .
Iodo-Anilines: The rate of Iodine-Lithium exchange (
) is extremely fast, generally outpacing the rate of deprotonation (). This allows for clean generation of the aryl anion at the carbon-iodine bond.
Bromo-Anilines: The rate of Bromine-Lithium exchange is slower. The acidity of the proton ortho to the
group is high. Consequently, competitive deprotonation can occur, leading to "Halogen Dance" (migration of the halogen) or benzyne formation.
Recommendation: For Bromo-trifluoroanilines, avoid
-BuLi. Use Turbo-Grignard () which favors exchange over deprotonation due to its lower basicity.
A Comparative Guide to HPLC Method Development for Fluorinated Aniline Impurities
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is non-negotiable. Fluorinated anilines, a critical structural motif in numerous active pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is non-negotiable. Fluorinated anilines, a critical structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals, present unique analytical challenges. Their basicity, coupled with the electron-withdrawing nature of fluorine, can lead to problematic chromatographic behavior, including poor peak shape and inadequate resolution from related impurities.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of fluorinated aniline impurities. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern separation, enabling you to develop and troubleshoot methods with scientific rigor. We will compare the workhorse C18 stationary phase with the alternative selectivity offered by Pentafluorophenyl (PFP) phases, supported by detailed protocols and comparative data.
The Analytical Challenge: Understanding Fluorinated Anilines
The primary difficulty in analyzing basic compounds like anilines via reversed-phase HPLC stems from their interaction with the stationary phase. On traditional silica-based columns, residual silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic amine functional group through secondary ionic interactions. This often results in significant peak tailing, reduced column efficiency, and poor resolution.[1]
The introduction of fluorine atoms adds another layer of complexity. While increasing hydrophobicity, the strong electronegativity of fluorine can alter the molecule's dipole moment and its capacity for π-π and hydrogen bonding interactions, further complicating separations from structurally similar impurities, such as positional isomers.
Strategic Method Development Workflow
A systematic approach is crucial for developing a robust and reliable HPLC method. The following workflow outlines the key decision points and optimization steps.
Caption: A systematic workflow for HPLC method development.
Comparison of Stationary Phases: C18 vs. PFP
The choice of stationary phase is the most critical factor in achieving selectivity. While C18 columns are ubiquitous, PFP columns provide a powerful alternative for challenging separations involving fluorinated and aromatic compounds.[2][3]
Interaction Mechanisms
The difference in performance lies in their distinct interaction mechanisms with the analyte.
Caption: Interaction mechanisms of C18 vs. PFP columns.[1]
C18 (Octadecylsilane): This is the standard for reversed-phase chromatography.[2] Separation is driven primarily by hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains of the stationary phase. Its selectivity is limited for polar and aromatic compounds with subtle structural differences.
PFP (Pentafluorophenyl): This phase offers a unique and complementary selectivity to C18.[1][2] The electron-rich fluorine atoms on the phenyl ring enable multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions. This makes PFP columns particularly effective for separating halogenated compounds, positional isomers, and other aromatic molecules where C18 phases may fail.[2]
Performance Comparison: C18 vs. PFP for Fluorinated Anilines
Parameter
Standard C18 Column
Pentafluorophenyl (PFP) Column
Rationale & Insights
Primary Interaction
Hydrophobic
Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole)
PFP's multiple interaction mechanisms provide more opportunities to resolve structurally similar impurities.[1]
Peak Shape for Bases
Often exhibits tailing without mobile phase modifiers.
Generally provides more symmetrical peaks.
The PFP phase is less prone to strong secondary interactions with basic analytes compared to some traditional C18 phases.
Selectivity for Isomers
Limited; may require ion-pairing agents or extreme pH.
High; often baseline resolves positional isomers.
The unique electronic and steric properties of the PFP phase enhance recognition of subtle structural differences.[2]
Retention
High retention for non-polar compounds.
Can show lower retention for purely aliphatic compounds but higher retention for halogenated and aromatic analytes.
Retention on PFP is highly dependent on the analyte's ability to engage in π-π and dipole interactions.
Ideal Application
General purpose, initial screening, separation of homologs.
Halogenated compounds, positional isomers, aromatic bases, compounds with poor peak shape on C18.[2][3]
Experimental Protocols
The following protocols provide a starting point for the analysis of a model compound, 3-Chloro-4-fluoroaniline, and its potential impurities. These methods are designed to be robust and can be adapted for other fluorinated anilines.
Protocol 1: Standard C18 Method
This method represents a typical starting point for analysis but may require further optimization to resolve all impurities.
1. Instrumentation:
HPLC system with a binary or quaternary pump, UV detector, column oven, and autosampler.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile with 0.05% acetic acid.[4][5]
Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.[6]
Protocol 2: Optimized PFP Method for Enhanced Selectivity
This method leverages the alternative selectivity of the PFP phase to achieve superior resolution of critical impurity pairs.
1. Instrumentation:
HPLC system with a binary or quaternary pump, UV detector, column oven, and autosampler.
2. Chromatographic Conditions:
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-15 min: 20% to 80% B
15-18 min: 80% B
18.1-22 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
3. Sample Preparation:
Accurately weigh and dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.[1]
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive impurity profile often benefits from orthogonal techniques.
Technique
Principle
Advantages for Fluorinated Anilines
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass analysis.[4]
Excellent for volatile and semi-volatile impurities; provides definitive structural information from mass spectra.
Requires analytes to be thermally stable and volatile; may require derivatization for less volatile compounds.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC coupled with a mass spectrometer detector.
High sensitivity and selectivity; provides molecular weight information for peak identification.[5][7] Ideal for trace-level impurity analysis.
Higher instrumentation cost and complexity compared to HPLC-UV.
¹⁹F-NMR Spectroscopy
Exploits the magnetic properties of the ¹⁹F nucleus.[4]
Highly specific for fluorine-containing compounds; can provide quantitative data without a reference standard for each impurity.
Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.[4]
Conclusion and Recommendations
The successful analysis of fluorinated aniline impurities hinges on a method development strategy that directly addresses the challenges of peak shape and selectivity. While standard C18 columns provide a reasonable starting point, Pentafluorophenyl (PFP) stationary phases are highly recommended for this class of compounds. The PFP phase's unique ability to engage in multiple interaction mechanisms—particularly π-π and dipole-dipole interactions—consistently delivers superior resolution for positional isomers and other structurally related impurities that are often co-eluted on C18 columns.[1][2]
For routine quality control where quantification of known impurities is the primary goal, an optimized HPLC-UV method using a PFP column offers the best balance of performance, robustness, and cost-effectiveness. For comprehensive impurity profiling, structural elucidation of unknowns, and analysis at trace levels, coupling HPLC with mass spectrometry (LC-MS) is indispensable.[6][7] By understanding the chemical principles behind the separation and selecting the appropriate column chemistry, researchers can develop reliable and scientifically sound methods to ensure the purity and safety of their materials.
References
Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent Technologies. Available at: [Link]
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. Available at: [Link]
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]
Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences. Available at: [Link]
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Available at: [Link]
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
A Researcher's Guide to Handling N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline: A Proactive Approach to Safety
As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is a highly subst...
Author: BenchChem Technical Support Team. Date: February 2026
As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is a highly substituted aromatic amine, a class of compounds that requires meticulous handling. This guide provides a comprehensive, experience-driven framework for managing this compound in the laboratory, ensuring the protection of personnel and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Aniline Backbone: The core aniline structure is associated with significant toxicity. Anilines can be rapidly absorbed through the skin and are known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1][2] Symptoms of exposure can include headache, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[1][2] Many aniline derivatives are also treated as potential carcinogens.[1][3]
Halogenation (Bromo- and Iodo- groups): The presence of bromine and iodine increases the molecule's molecular weight and can enhance its persistence. Halogenated organic compounds are often toxic and require specific disposal procedures to prevent environmental contamination.[4][5][6]
Trifluoromethyl Group: This group can alter the compound's reactivity and metabolic profile. Analogous compounds like 2-Bromo-4-trifluoromethylaniline are classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and are known to cause serious skin and eye irritation.[7][8]
Given this composite profile, we must treat N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline as a substance with high acute toxicity, potential for skin absorption, and a likely skin and eye irritant. All handling procedures must be based on this conservative assessment.
The Hierarchy of Controls: Beyond PPE
Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.
Engineering Controls: All work involving this compound, especially handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[3][9][10] This is non-negotiable and serves to minimize inhalation exposure.
Administrative Controls: Establish a designated area within the lab specifically for working with this compound.[3] This area should be clearly marked with warning signs. Ensure all personnel are trained on this specific protocol before beginning work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the compound's presumed hazards. A multi-layered approach is essential for comprehensive protection.
Eye and Face Protection: Tightly-sealed, chemical splash goggles are mandatory.[11] Given the severe irritation potential of similar compounds[7][8][12], a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[13]
Hand Protection: This is a critical control point due to the high risk of dermal absorption associated with anilines.[2] Standard lightweight nitrile gloves are not sufficient for prolonged handling of this chemical class.[3]
Recommended Practice: Double-gloving is required.
Inner Glove: A standard nitrile glove.
Outer Glove: A heavier-duty glove made of a material with high resistance to aromatic and halogenated compounds. Recommended materials include Butyl rubber or Viton™.[3][14] If these are not available, heavy-duty neoprene may be an alternative, but breakthrough times should be verified.[15]
Causality: The double-gloving strategy provides a robust barrier. The outer glove offers primary chemical resistance, while the inner glove protects against incidental exposure during the removal of the outer gloves. Gloves should be changed immediately if contamination is suspected and always after a maximum of two hours of use. A study on aniline permeation demonstrated that breakthrough can occur in minutes depending on the glove material.[16]
Body Protection: A buttoned, long-sleeved lab coat is required. For procedures involving larger quantities (>10g) or a significant risk of spills, a chemically-resistant apron should be worn over the lab coat.[13] All skin must be covered; therefore, long pants and fully-enclosed shoes are mandatory.[3]
Respiratory Protection: When handling the solid powder (e.g., during weighing), respiratory protection is necessary to prevent inhalation of fine particles. A NIOSH-approved respirator with a P100 (particulate) filter is required. If there is a risk of vapor generation, a combination cartridge for organic vapors and particulates should be used.[2][11]
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport
Safety Goggles
Single Nitrile Gloves
Lab Coat
Not Required
Weighing Solid
Face Shield + Goggles
Double Gloves (Nitrile inner, Butyl/Viton outer)
Lab Coat
NIOSH-approved Respirator (P100)
Solution Preparation
Face Shield + Goggles
Double Gloves (Nitrile inner, Butyl/Viton outer)
Lab Coat + Chemical Apron
Not required if in fume hood
Reaction Workup
Face Shield + Goggles
Double Gloves (Nitrile inner, Butyl/Viton outer)
Lab Coat + Chemical Apron
Not required if in fume hood
Waste Disposal
Face Shield + Goggles
Double Gloves (Nitrile inner, Butyl/Viton outer)
Lab Coat
Not required
Safe Handling Workflow and Disposal
A systematic workflow minimizes risk at every stage. The following protocol should be adopted for all procedures involving this compound.
Preparation: Clearly label a designated area in the fume hood. Assemble all necessary equipment and reagents. Don all required PPE as outlined in Table 1.
Weighing: Perform weighing within the fume hood or a ventilated balance enclosure. Use a disposable weigh boat. Handle the container of solid with care to avoid generating dust.
Dissolution: Add the solvent to the flask containing the weighed solid slowly to avoid splashing.
Post-Handling: After the procedure, decontaminate all surfaces within the designated area. Carefully remove the outer gloves first, followed by the inner gloves, avoiding contact with the outer surface.
Hygiene: Immediately wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[9][10]
Caption: Safe handling workflow for N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline.
Emergency Procedures and Waste Disposal
Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[17]
Exposure:
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
Waste Disposal: This compound is a halogenated organic substance.
All solid waste (contaminated weigh boats, gloves, absorbent) and liquid waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][17]
Follow all institutional and local regulations for hazardous waste disposal.[18]
By integrating these expert-level controls and procedures into your daily workflow, you build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also upholds the highest standards of scientific responsibility.
References
Organic Solvents - Environment, Health and Safety . University of Colorado Boulder. [Link]
OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]
Safety Data Sheet: ANILINE AR . Loba Chemie. [Link]
Glove Selection Guide . Office of Environment, Health & Safety, UC Berkeley. [Link]
Standard Operating Procedure: Halogenated Organic Liquids . Braun Research Group, University of Illinois. [Link]
Safety Data Sheet: 4-(Trifluoromethyl)aniline . CPAchem Ltd. [Link]
Hazardous Substance Fact Sheet: Aniline . New Jersey Department of Health. [Link]
Organic Solvent Waste Disposal . Safety & Risk Services, University of British Columbia. [Link]
Safety Data Sheet: Aniline . Chemos GmbH & Co.KG. [Link]
What to consider when Selecting Chemical Gloves . Solmeglas SL. [Link]
Personal protective equipment when handling plant protection products . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). [Link]
International Chemical Safety Cards (ICSC): ANILINE . NIOSH. [Link]
Standard Operating Procedure: Halogenated Solvents . Washington State University. [Link]
Standard Operating Procedure: Aniline . Washington State University. [Link]
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads . PubMed. [Link]